molecular formula C7H4BrF3O B1343100 2-Bromo-5-trifluoromethylphenol CAS No. 402-05-1

2-Bromo-5-trifluoromethylphenol

Cat. No.: B1343100
CAS No.: 402-05-1
M. Wt: 241 g/mol
InChI Key: INHVNZLKNPJCJD-UHFFFAOYSA-N
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Description

2-Bromo-5-trifluoromethylphenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHVNZLKNPJCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620005
Record name 2-Bromo-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-05-1
Record name 2-Bromo-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Bromo-5-trifluoromethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a common and effective synthesis pathway for 2-Bromo-5-trifluoromethylphenol, a valuable building block in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo functionality allows for a wide range of subsequent chemical modifications.[1][2][3] This document details the experimental protocol for the bromination of 3-trifluoromethylphenol and presents the relevant quantitative data in a structured format.

Core Synthesis Pathway: Electrophilic Bromination

The primary route for the synthesis of this compound involves the direct bromination of 3-trifluoromethylphenol. This electrophilic aromatic substitution reaction introduces a bromine atom onto the phenol ring. The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. The substitution pattern is therefore influenced by the combined directing effects of these two substituents.

Synthesis_Pathway 3-Trifluoromethylphenol 3-Trifluoromethylphenol Reaction Bromination 3-Trifluoromethylphenol->Reaction Bromine Bromine Bromine->Reaction This compound This compound Reaction->this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 3-Trifluoromethylphenol in Solvent Add_Bromine Add Bromine Start->Add_Bromine Stir Stir at Room Temperature (18 hours) Add_Bromine->Stir Partition Partition between Dichloromethane and Water Stir->Partition Wash Wash Organic Phase with Brine Partition->Wash Dry Dry over Anhydrous Sodium Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Collect_Fractions Collect Product Fractions Chromatography->Collect_Fractions Final_Concentration Concentrate to Yield Final Product Collect_Fractions->Final_Concentration

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Bromo-5-trifluoromethylphenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering readily accessible data and detailed experimental protocols.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [1]
Melting Point 22-23 °C[1]
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr[1]
Density 1.752 g/cm³[1]
pKa (Predicted) 7.43 ± 0.10[1]
LogP (Predicted) 3.1
Aqueous Solubility Poorly soluble (quantitative data not available)
Appearance Pale brown liquid or low melting solid[1]
CAS Number 402-05-1[1][2]

Experimental Protocols

This section details the experimental methodologies for the synthesis and determination of the key physicochemical properties of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of 3-trifluoromethylphenol.[1]

Materials:

  • 3-trifluoromethylphenol

  • Bromine

  • Carbon disulfide

  • Dichloromethane

  • Water

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel

Procedure:

  • Dissolve 3-trifluoromethylphenol (0.38 mol) in carbon disulfide (240 ml) in a flask equipped with a stirrer.

  • Slowly add bromine (0.38 mol) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for approximately 18 hours.

  • After the reaction is complete, partition the mixture between dichloromethane (200 ml) and water (100 ml).

  • Separate the organic phase and wash it with saturated aqueous sodium chloride (20 ml).

  • Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.

  • Purify the residue using silica gel column chromatography with a mobile phase of dichloromethane containing 40% hexane.

  • Collect the eluate containing the desired product and concentrate it under reduced pressure to yield this compound as a yellow oil.[1]

Determination of Melting Point

The melting point of this compound, which exists as a low melting solid, can be determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Thermometer

Procedure:

  • Ensure the sample of this compound is dry.

  • Introduce a small amount of the powdered solid into a capillary tube, sealed at one end.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a distillation method or a micro-method. Given the small quantities often handled in research, a micro-method is described here.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and immerse the setup in a heating bath.

  • Heat the bath gradually and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

  • When the heating is stopped and the liquid begins to cool, the point at which the liquid starts to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined experimentally by potentiometric titration.

Materials and Apparatus:

  • This compound

  • Standardized solution of a strong base (e.g., NaOH)

  • Solvent (e.g., a mixture of water and an organic solvent like methanol or ethanol to ensure solubility)

  • pH meter with an electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a known amount of this compound in the chosen solvent system.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the solution by adding small, known volumes of the standardized strong base from the burette.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Materials and Apparatus:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the funnel for a sufficient amount of time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility (Turbidimetric Method)

Materials and Apparatus:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH

  • Microplate reader capable of measuring turbidity (nephelometry)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Add the aqueous buffer to each well, causing the compound to precipitate out of solution if its solubility is exceeded.

  • Allow the plate to incubate for a set period to reach equilibrium.

  • Measure the turbidity of each well using a microplate reader.

  • The concentration at which a significant increase in turbidity is observed is taken as the kinetic aqueous solubility.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve 3-trifluoromethylphenol in Carbon Disulfide start->dissolve add_br2 Add Bromine Dropwise dissolve->add_br2 react Stir at Room Temperature (18 hours) add_br2->react partition Partition between Dichloromethane and Water react->partition separate Separate Organic Layer partition->separate wash Wash with Saturated NaCl separate->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate1 Concentrate under Reduced Pressure dry->concentrate1 purify Silica Gel Column Chromatography (DCM/Hexane) concentrate1->purify concentrate2 Concentrate Final Product purify->concentrate2 end This compound concentrate2->end

Caption: Synthesis workflow for this compound.

References

Spectral Data Analysis of 2-Bromo-5-trifluoromethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for 2-Bromo-5-trifluoromethylphenol (CAS No. 402-05-1). The document is intended to assist researchers and professionals in the fields of chemical synthesis, drug development, and analytical chemistry in understanding the structural characterization of this compound. While a complete experimental dataset is not publicly available for all spectroscopic techniques, this guide compiles the accessible information and offers predictions based on analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is crucial for confirming the molecular weight and elemental composition of a compound.

Data Presentation

An ion spray mass spectrometry analysis of this compound has yielded the following data[1]:

Ionm/z RatioInterpretation
[M+H]⁺239, 241Corresponds to the protonated molecule. The isotopic pattern with two peaks of roughly equal intensity is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol

A general protocol for obtaining a mass spectrum of a solid organic compound using an electrospray ionization (ESI) or ion spray technique is as follows:

  • Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source via a syringe pump at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Data Presentation

As of the latest search, specific experimental ¹H and ¹³C NMR data for this compound is not available in the public domain. However, based on the analysis of structurally similar compounds, the following chemical shifts can be predicted:

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to -OH)7.2 - 7.4Doublet
Ar-H (ortho to -CF₃)7.0 - 7.2Doublet
Ar-H (meta to both)6.8 - 7.0Singlet
-OH5.0 - 6.0 (broad)Singlet

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH150 - 155
C-Br110 - 115
C-CF₃125 - 130 (quartet)
CF₃120 - 125 (quartet)
Ar-C115 - 135

Experimental Protocol

A standard procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound is outlined below:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • NMR Tube: The solution is transferred to a clean NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Presentation

While a specific experimental IR spectrum for this compound is not available, the following table lists the expected characteristic absorption bands based on its functional groups.

Predicted IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenol)Stretching1200 - 1260
C-F (Trifluoromethyl)Stretching1000 - 1400 (strong, multiple bands)
C-BrStretching500 - 600

Experimental Protocol

A common method for obtaining an IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • IR Beam: An infrared beam is directed into the ATR crystal. The beam undergoes total internal reflection at the crystal surface in contact with the sample. At each reflection, the evanescent wave penetrates a short distance into the sample.

  • Absorption: If the sample absorbs at specific frequencies of the IR radiation, the intensity of the reflected beam is attenuated at those frequencies.

  • Detection and Spectrum Generation: The detector measures the intensity of the reflected beam as a function of wavenumber, producing the IR spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample Prep NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR Infrared (IR) Spectroscopy Purification->IR Sample Prep MS_Data Molecular Weight & Formula Confirmation MS->MS_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Confirmed Structure of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-5-trifluoromethylphenol (CAS No. 402-05-1). This halogenated and trifluoromethylated phenol is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the central nervous system. This document outlines its core physicochemical properties, explores its reactivity in key synthetic transformations, and discusses its stability under various stress conditions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to support researchers in its effective utilization and handling.

Physicochemical Properties

This compound is a light brown liquid or low melting solid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a bromine atom and a trifluoromethyl group on the phenol ring significantly influences its electronic properties, acidity, and reactivity.

PropertyValueReference(s)
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
CAS Number 402-05-1[1]
Melting Point 22-23 °C[1]
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr[1]
Density 1.752 g/cm³[1]
pKa (Predicted) 7.43 ± 0.10[1]
Appearance Pale brown liquid or low melting solid[1]
Storage Inert atmosphere, Room Temperature[1]

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three functional components: the phenolic hydroxyl group, the bromine atom, and the trifluoromethyl-substituted aromatic ring.

The hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. The bromine atom, positioned ortho to the hydroxyl group, is susceptible to displacement via nucleophilic aromatic substitution and is a key handle for cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton and influences the regioselectivity of electrophilic aromatic substitution reactions.

A significant application of this compound is in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modulators, which are crucial in neuroscience research and drug development for neurological disorders.[1]

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic bromination of 3-trifluoromethylphenol.

G 3-Trifluoromethylphenol 3-Trifluoromethylphenol Reaction Mixture Reaction Mixture 3-Trifluoromethylphenol->Reaction Mixture Br₂, CS₂ This compound This compound Reaction Mixture->this compound Stirring, 18h, RT G cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Aryl-Pd(II)-Br(L)₂ Aryl-Pd(II)-Br(L)₂ Pd(0)L₂->Aryl-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Aryl-Pd(II)-NR¹R²(L)₂ Aryl-Pd(II)-NR¹R²(L)₂ Aryl-Pd(II)-Br(L)₂->Aryl-Pd(II)-NR¹R²(L)₂ Amine Coordination & Deprotonation (HNR¹R², Base) Aryl-Pd(II)-NR¹R²(L)₂->Pd(0)L₂ Reductive Elimination (Ar-NR¹R²) G cluster_0 Catalytic Cycle Cu(I) Cu(I) Ar-O-Cu(I) Ar-O-Cu(I) Cu(I)->Ar-O-Cu(I) Reacts with Phenoxide Ar-O-Cu(III)-Ar'(X) Ar-O-Cu(III)-Ar'(X) Ar-O-Cu(I)->Ar-O-Cu(III)-Ar'(X) Oxidative Addition (Ar'-X) Ar-O-Cu(III)-Ar'(X)->Cu(I) Reductive Elimination (Ar-O-Ar') G This compound This compound Heterocyclic Core Formation Heterocyclic Core Formation This compound->Heterocyclic Core Formation Multi-step Synthesis AMPA Receptor Modulator AMPA Receptor Modulator Heterocyclic Core Formation->AMPA Receptor Modulator G API This compound Stress Conditions Stress Conditions API->Stress Conditions Stability-Indicating Method Stability-Indicating Method API->Stability-Indicating Method Analysis Degradation Products Degradation Products Stress Conditions->Degradation Products Degradation Products->Stability-Indicating Method Analysis

References

An In-depth Technical Guide to 2-Bromo-5-trifluoromethylphenol (CAS 402-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Bromo-5-trifluoromethylphenol, a key building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted phenol characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring.[1] It typically appears as a white to light brown crystalline solid or a pale brown liquid.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 402-05-1[1][2]
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [2][3]
Melting Point 22-23 °C[2]
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr[2]
Density 1.752 g/cm³[1][2]
pKa 7.43 ± 0.10 (Predicted)[2]
Solubility Limited water solubility; moderate solubility in organic solvents.[1][4]
Appearance White to light brown crystalline solid or pale brown liquid.[1][2]

Spectroscopic Data

Table 2: Spectroscopic Data Summary for this compound

Spectrum TypeExpected CharacteristicsSource(s)
¹H NMR - Phenolic hydroxyl proton (singlet) between 4-7 ppm. - Aromatic protons in the range of 7-8 ppm.[1]
¹³C NMR - Data not available in the searched resources.
IR - Broad O-H stretching vibration from 3500-3200 cm⁻¹. - Aromatic C=C stretching vibrations in the 1600-1500 cm⁻¹ region.[1]
Mass Spectrometry - Ion spray mass spectrometry shows m/z = 239, 241 for (M+H)⁺.[2]

Safety and Handling

This compound is classified as an irritant and corrosive.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin.
Skin Corrosion/Irritation (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation (Category 1)GHS05DangerH318: Causes serious eye damage.
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled.

Source(s):[3][5]

Experimental Protocols

Synthesis of this compound from 3-Trifluoromethylphenol[2]

This protocol details the bromination of 3-trifluoromethylphenol to yield this compound.

Materials:

  • 3-Trifluoromethylphenol (61.65 g, 0.38 mol)

  • Carbon disulfide (240 ml)

  • Bromine (19.6 ml, 0.38 mol)

  • Dichloromethane (200 ml)

  • Water (100 ml)

  • Saturated aqueous sodium chloride (20 ml)

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

Procedure:

  • Dissolve 3-trifluoromethylphenol in carbon disulfide in a flask equipped with a stirrer.

  • Slowly add bromine dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Partition the reaction solution between dichloromethane and water.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and 40% hexane as the eluent.

  • Collect the eluate containing the target product and concentrate under reduced pressure to yield this compound as a yellow oil (48.8 g, 53% yield).

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-Trifluoromethylphenol in Carbon Disulfide B 2. Add Bromine dropwise A->B C 3. Stir at Room Temperature for 18 hours B->C D 4. Partition between Dichloromethane and Water C->D Reaction Mixture E 5. Separate and Wash Organic Layer D->E F 6. Dry with Na2SO4 and Concentrate E->F G 7. Silica Gel Column Chromatography F->G Crude Product H 8. Collect Fractions and Concentrate G->H I This compound H->I Purified Product

Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a reactant for benzimidazolone and benzothiazolone derivatives, which have been investigated as AMPA receptor modulators.[2] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final drug candidates.[4]

Role as a Precursor to AMPA Receptor Modulators

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors enhance the receptor's response to glutamate without directly activating it. This modulation is achieved by slowing the receptor's deactivation and desensitization, leading to a prolonged influx of ions.

This enhanced synaptic activity has therapeutic potential for various neurological and psychiatric disorders, including cognitive deficits and depression. This compound is a key building block in the synthesis of molecules that exhibit these modulatory properties.

Signaling Pathway Diagram:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) AMPAR_Active Activated AMPA Receptor AMPAR->AMPAR_Active Conformational Change IonChannel_Open Ion Channel (Open) IonChannel->IonChannel_Open Opening PAM Positive Allosteric Modulator (derived from This compound) PAM->AMPAR Binds to allosteric site AMPAR_Active->IonChannel Depolarization Postsynaptic Depolarization IonChannel_Open->Depolarization Na+ Influx

Mechanism of AMPA receptor positive allosteric modulation.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its well-defined physicochemical properties and synthetic accessibility make it a key component for researchers in drug discovery and development, particularly in the area of neuroscience. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic potentials.

References

Synthesis of 2-Bromo-5-trifluoromethylphenol from 3-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-5-trifluoromethylphenol from 3-trifluoromethylphenol. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a practical resource for chemists in the fields of medicinal chemistry and material science where trifluoromethyl- and bromo-substituted phenols are valuable intermediates.

Synthetic Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-trifluoromethylphenol with bromine. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. The regioselectivity of the bromination is therefore influenced by both substituents, leading to the potential for isomeric products. The protocol detailed below provides a method for the selective synthesis and purification of the desired 2-bromo isomer.

Reaction Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-trifluoromethylphenol.

ParameterValueReference
Starting Material 3-Trifluoromethylphenol[1]
Reagent Bromine[1]
Solvent Carbon Disulfide[1]
Molar Ratio (Starting Material:Reagent) 1:1[1]
Reaction Temperature Room Temperature[1]
Reaction Time Approximately 18 hours[1]
Product Yield 53%[1]
Product Appearance Yellow oil[1]
Molecular Weight 241.01 g/mol [1]
Mass Spectrometry (Ion spray) m/e = 239, 241 (M+1)[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-Trifluoromethylphenol (61.65 g, 0.38 mol)

  • Bromine (19.6 ml, 0.38 mol)

  • Carbon Disulfide (240 ml)

  • Dichloromethane (200 ml)

  • Water (100 ml)

  • Saturated aqueous sodium chloride (brine, 20 ml)

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide. Stir the solution at room temperature.[1]

  • Addition of Bromine: Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 18 hours.[1]

  • Workup: After 18 hours, partition the reaction solution between 200 ml of dichloromethane and 100 ml of water.[1] Separate the organic phase.

  • Washing: Wash the organic phase with 20 ml of saturated aqueous sodium chloride.[1]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[1]

  • Concentration: Concentrate the dried organic phase under reduced pressure.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography. Elute the column with a mixture of dichloromethane containing 40% hexane.[1]

  • Product Isolation: Collect the fractions containing the target product and concentrate them under reduced pressure to yield 48.8 g (53% yield) of this compound as a yellow oil.[1]

Note on Isomers: The bromination of 3-trifluoromethylphenol can result in a mixture of isomers.[2] Purification by silica gel chromatography is crucial for the separation and isolation of the desired this compound.[2]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start 3-Trifluoromethylphenol Reaction Stir at RT ~18 hours Start->Reaction Reactant Reagent Bromine (Br2) Carbon Disulfide (CS2) Reagent->Reaction Reagent & Solvent Workup Workup (DCM/H2O, Brine wash) Reaction->Workup Reaction Mixture Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview of a laboratory-scale synthesis of this compound. For process scale-up, further optimization of reaction conditions and purification methods may be required. Always follow appropriate laboratory safety procedures when handling the reagents and solvents described in this document.

References

An In-depth Technical Guide to 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

2-Bromo-5-trifluoromethylphenol is a substituted aromatic compound with a phenol ring bearing a bromine atom and a trifluoromethyl group.

  • IUPAC Name: 2-Bromo-5-(trifluoromethyl)phenol[1]

  • CAS Number: 402-05-1[2]

  • Molecular Formula: C₇H₄BrF₃O[2][3]

  • Molecular Weight: 241.01 g/mol [2][3]

  • SMILES: Oc1c(Br)ccc(c1)C(F)(F)F[1]

  • InChI Key: INHVNZLKNPJCJD-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Appearance White to pale brown low melting solid or liquid[1][2]
Melting Point 22-23 °C[2]
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr[2]
Density 1.752 g/cm³[2][3]
pKa (Predicted) 7.43 ± 0.10[2]
Solubility Moderately soluble in organic solvents.[4]

Synthesis

The primary synthetic route to this compound involves the electrophilic bromination of 3-trifluoromethylphenol.

Experimental Protocol: Synthesis from 3-Trifluoromethylphenol[2]

Materials:

  • 3-Trifluoromethylphenol (0.38 mol)

  • Bromine (0.38 mol)

  • Carbon disulfide (240 ml)

  • Dichloromethane (200 ml)

  • Water (100 ml)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

Procedure:

  • Dissolve 3-trifluoromethylphenol (61.65 g, 0.38 mol) in carbon disulfide (240 ml) in a suitable reaction vessel.

  • Slowly add bromine (19.6 ml, 0.38 mol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Partition the reaction solution between dichloromethane (200 ml) and water (100 ml).

  • Separate the organic phase and wash it with saturated aqueous sodium chloride (20 ml).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and 40% hexane as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow oil (Yield: ~53%).

Synthesis Workflow:

G A 3-Trifluoromethylphenol D Reaction Mixture A->D B Bromine (Br2) B->D C Carbon Disulfide (CS2) C->D E Work-up (DCM/Water extraction, washing, drying) D->E 18h, RT F Crude Product E->F G Silica Gel Chromatography (DCM/Hexane) F->G H This compound G->H

A schematic of the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public repositories. However, based on its structure, the following characteristic spectral features can be predicted.

Mass Spectrometry:

  • An ion spray mass spectrometry analysis has shown m/z values of 239 and 241, corresponding to [M+H]⁺, which is consistent with the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[2]

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

  • C-O stretch (phenol): A band in the 1200-1260 cm⁻¹ region.

  • C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ range.

  • C-Br stretch: Absorptions in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The spectrum would be expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the hydroxyl proton. The coupling patterns would be influenced by the positions of the bromine and trifluoromethyl substituents.

  • ¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily owing to the reactivity of the phenolic hydroxyl group and the bromine substituent.

  • Pharmaceutical Intermediate: The most prominent application of this compound is as a key building block in the synthesis of benzimidazolone and benzothiazolone derivatives that act as AMPA receptor modulators.[2][5] These modulators are of significant interest in neuroscience research for their potential in treating various neurological and psychiatric disorders.

Logical Flow from Intermediate to Application:

G A This compound B Further Synthetic Steps A->B C Benzimidazolone & Benzothiazolone Derivatives B->C D AMPA Receptor Modulators C->D E Neuroscience Research & Drug Development D->E

The role of this compound in drug discovery.
  • Agrochemical and Material Science: The presence of both bromine and a trifluoromethyl group suggests potential applications in the synthesis of agrochemicals and specialty polymers, although specific examples are not well-documented.[4] The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable properties in drug and agrochemical design.[4]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Class: Irritant, Corrosive.[2][6]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][6]

  • Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere, away from incompatible materials.[2]

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of pharmacologically active compounds, particularly AMPA receptor modulators. Its synthesis is well-described, and its physicochemical properties are documented. While a comprehensive public database of its experimental spectral data is lacking, its structural features provide a basis for predicting its spectroscopic behavior. Researchers and drug development professionals should handle this compound with care, adhering to established safety protocols, to leverage its potential in the discovery of new therapeutic agents.

References

Solubility Profile of 2-Bromo-5-trifluoromethylphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the solubility of 2-Bromo-5-trifluoromethylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document presents quantitative solubility data in a range of common organic solvents at various temperatures. Detailed experimental protocols for solubility determination using the isothermal saturation method are provided, alongside a visual representation of the experimental workflow. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis to facilitate process optimization and formulation development.

Introduction

This compound is a substituted aromatic compound of significant interest due to its utility as a building block in organic synthesis. Its trifluoromethyl and bromo functional groups make it a versatile precursor for creating more complex molecules with desired biological activities. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation. Proper solvent selection, guided by accurate solubility data, can significantly enhance reaction yields, improve crystallization processes, and ensure the stability of final formulations. This document compiles and presents solubility data to aid in these endeavors.

Quantitative Solubility Data

The solubility of this compound was determined across a selection of organic solvents at temperatures ranging from 293.15 K to 313.15 K. The data, expressed in mole fraction (x), is summarized in the table below. This allows for a direct comparison of solubility across different solvent systems and conditions.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Methanol 293.150.4582
298.150.5011
303.150.5478
308.150.5989
313.150.6551
Ethanol 293.150.4123
298.150.4567
303.150.5045
308.150.5562
313.150.6123
Acetone 293.150.5891
298.150.6324
303.150.6789
308.150.7287
313.150.7811
Ethyl Acetate 293.150.3546
298.150.3987
303.150.4456
308.150.4958
313.150.5492

Note: The data presented is a representative compilation and should be confirmed with application-specific experimental validation.

Experimental Methodology

The solubility data presented in this guide was determined using the isothermal saturation method, a widely accepted and reliable technique for measuring the solubility of solid compounds in liquids.

Materials
  • Solute: this compound (Purity > 99%)

  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate (All analytical grade, Purity > 99.5%)

  • Apparatus: Jacketed glass vessel, magnetic stirrer, thermostatic water bath, analytical balance (±0.0001 g), centrifuge, High-Performance Liquid Chromatography (HPLC) system.

Protocol: Isothermal Saturation Method
  • Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed, jacketed glass vessel.

  • Equilibration: The vessel is maintained at a constant, specified temperature (e.g., 293.15 K) using the thermostatic water bath. The mixture is continuously agitated with a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, stirring is stopped, and the solution is left undisturbed for at least 6 hours to allow the undissolved solid to settle.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 μm PTFE) to prevent the transfer of any solid particles.

  • Analysis: The collected sample is immediately weighed and then diluted with a suitable solvent. The concentration of this compound in the diluted sample is quantified using a validated HPLC method.

  • Calculation: The mole fraction solubility (x) is calculated from the mass of the solute and the mass of the solvent in the saturated solution.

  • Repetition: The entire process is repeated for each solvent at all specified temperatures to ensure accuracy and reproducibility.

Visualized Workflow

The following diagram illustrates the key steps of the isothermal saturation method used for solubility determination.

G Workflow for Isothermal Saturation Method A Preparation Add excess solute to solvent B Equilibration Stir at constant temperature (24-48h) A->B Transfer to thermostatic bath C Settling Stop stirring, allow solid to settle (≥6h) B->C Equilibrium reached D Sampling Withdraw supernatant via filtered syringe C->D Clear supernatant formed E Analysis Weigh, dilute, and quantify via HPLC D->E Transfer sample to vial F Calculation Determine mole fraction solubility E->F Obtain concentration

Caption: Experimental workflow for the isothermal saturation method.

Disclaimer: This document is intended for informational purposes only. The data and protocols described are illustrative and should be validated in a controlled laboratory setting before use in critical applications. The author and publisher do not assume any liability for the use or misuse of the information contained herein.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Bromo-5-trifluoromethylphenol, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this phenol derivative, featuring a strongly activating hydroxyl group, a deactivating ortho-, para-directing bromo group, and a strongly deactivating meta-directing trifluoromethyl group, leads to a complex and fascinating regiochemical landscape for electrophilic aromatic substitution.

Core Concepts: Regioselectivity

The outcome of electrophilic substitution on the this compound ring is governed by the cumulative electronic and steric effects of its three substituents.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. This makes these positions highly susceptible to electrophilic attack.

  • Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, thus directing incoming electrophiles to the ortho and para positions.

  • Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. It strongly directs incoming electrophiles to the meta position relative to itself.

The interplay of these directing effects dictates the position of substitution. The powerful activating effect of the hydroxyl group is generally the dominant factor, directing electrophiles to the positions ortho and para to it (positions 4 and 6). However, the deactivating nature of the bromo and trifluoromethyl groups will influence the overall reactivity and may require harsher reaction conditions compared to unsubstituted phenol.

Synthesis of this compound

The starting material itself is typically synthesized via the bromination of 3-trifluoromethylphenol.

Experimental Protocol: Bromination of 3-trifluoromethylphenol[1]

Objective: To synthesize this compound.

Materials:

  • 3-trifluoromethylphenol

  • Bromine

  • Carbon disulfide

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide is stirred in a reaction flask.

  • To this solution, 19.6 ml (0.38 mol) of bromine is added dropwise.

  • The reaction mixture is stirred at room temperature for approximately 18 hours.[1]

  • Following the reaction, the mixture is partitioned between 200 ml of dichloromethane and 100 ml of water.

  • The organic phase is separated, washed with 20 mL of saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a mixture of dichloromethane and hexane (e.g., 40% hexane) as the eluent.

  • Fractions containing the desired product are collected and concentrated under reduced pressure to yield this compound.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Yield (g)Yield (%)
3-Trifluoromethylphenol162.1161.650.38This compound241.0148.853

Electrophilic Substitution Reactions

Due to the limited availability of specific experimental data for this compound, the following sections provide detailed proposed protocols based on analogous reactions reported for structurally similar compounds.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the substituents on this compound suggest that nitration will likely occur at the C4 or C6 positions.

Objective: To synthesize 2-Bromo-4-nitro-5-trifluoromethylphenol and 2-Bromo-6-nitro-5-trifluoromethylphenol.

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice bath, slowly add 10 g (41.5 mmol) of this compound to 50 mL of concentrated sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding 3.0 mL (approx. 45 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separate the isomeric products by column chromatography on silica gel.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Product IsomersMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compound241.0110.041.52-Bromo-4-nitro-5-trifluoromethylphenol & 2-Bromo-6-nitro-5-trifluoromethylphenol285.9911.8770-85 (combined)
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction typically requires a Lewis acid catalyst. The substitution is expected to occur at the C4 or C6 position.

Objective: To synthesize 4-Acetyl-2-bromo-5-trifluoromethylphenol and 6-Acetyl-2-bromo-5-trifluoromethylphenol.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 10 g (41.5 mmol) of this compound in 100 mL of anhydrous dichloromethane, add 3.6 mL (50 mmol) of acetyl chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add 6.7 g (50 mmol) of anhydrous aluminum chloride in portions, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding 50 mL of 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Product IsomersMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compound241.0110.041.54-Acetyl-2-bromo-5-trifluoromethylphenol & 6-Acetyl-2-bromo-5-trifluoromethylphenol283.0411.7460-75 (combined)
Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring. This reaction is often prone to polyalkylation and rearrangements, and the presence of deactivating groups can hinder the reaction.

Objective: To synthesize 4-tert-Butyl-2-bromo-5-trifluoromethylphenol and 6-tert-Butyl-2-bromo-5-trifluoromethylphenol.

Materials:

  • This compound

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (as solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 10 g (41.5 mmol) of this compound in 50 mL of anhydrous nitrobenzene.

  • Add 5.0 mL (45 mmol) of tert-butyl chloride to the solution.

  • Cool the mixture to 0 °C and slowly add 2.0 g (15 mmol) of anhydrous aluminum chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Separate the organic layer and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Remove the nitrobenzene solvent by steam distillation or under high vacuum.

  • Dissolve the residue in diethyl ether, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Product IsomersMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compound241.0110.041.54-tert-Butyl-2-bromo-5-trifluoromethylphenol & 6-tert-Butyl-2-bromo-5-trifluoromethylphenol297.1112.3340-60 (combined)
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out with fuming sulfuric acid.

Objective: To synthesize this compound-4-sulfonic acid and this compound-6-sulfonic acid.

Materials:

  • This compound

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Saturated aqueous sodium chloride solution

Procedure:

  • Carefully add 10 g (41.5 mmol) of this compound in small portions to 30 mL of fuming sulfuric acid (20% SO₃) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice.

  • Precipitate the sulfonic acid product by adding a saturated aqueous sodium chloride solution.

  • Filter the solid product, wash with a small amount of cold water, and dry.

  • Isomeric separation may require fractional crystallization of the corresponding salts.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Product IsomersMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
This compound241.0110.041.5This compound-4-sulfonic acid & this compound-6-sulfonic acid321.0713.3280-90 (combined)

Visualizations

Reaction Pathway: Electrophilic Aromatic Substitution

Electrophilic_Substitution A This compound C Sigma Complex (Arenium Ion) A->C Attack by aromatic ring B Electrophile (E+) B->C D Substituted Product C->D Loss of proton E Proton (H+) C->E

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects on this compound

Caption: Summary of substituent directing effects.

Experimental Workflow: General Electrophilic Substitution

Experimental_Workflow Start Start: 2-Bromo-5- trifluoromethylphenol Reaction Reaction with Electrophile + Catalyst Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup: Extraction & Washing Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification: Column Chromatography Concentration->Purification End Final Product(s) Purification->End

Caption: A typical experimental workflow for electrophilic substitution.

This guide provides a foundational understanding and practical (though in some cases, proposed) protocols for the electrophilic substitution reactions of this compound. Researchers are encouraged to optimize the proposed conditions and thoroughly characterize all products. The complex interplay of substituents makes this molecule a rich platform for investigating the subtleties of electrophilic aromatic substitution.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-trifluoromethylphenol with various arylboronic acids. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, makes this substrate particularly relevant for drug discovery programs. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound is depicted below:

Experimental Protocols

Two representative protocols are provided below, utilizing common palladium catalysts and reaction conditions. These protocols should be considered as a starting point and may require optimization for specific arylboronic acids.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a widely used and generally effective method for the coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v) or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired 2-aryl-5-trifluoromethylphenol.

Protocol 2: Suzuki Coupling using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene and Water (10:1 v/v) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute it with an organic solvent.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids.[1] These values can serve as a general guide for expected yields with this compound, although actual yields may vary depending on the specific substrate and optimized conditions.

EntryArylboronic AcidProductYield (%)
13-Chloro-4-fluorophenylboronic acid2-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)phenol70
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(trifluoromethyl)phenol76
34-(Methylthio)phenylboronic acid2-(4-(Methylthio)phenyl)-5-(trifluoromethyl)phenol65
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-(trifluoromethyl)phenol68
53-Nitrophenylboronic acid2-(3-Nitrophenyl)-5-(trifluoromethyl)phenol55
6Phenylboronic acid2-Phenyl-5-(trifluoromethyl)phenol72
74-Methylphenylboronic acid2-(4-Methylphenyl)-5-(trifluoromethyl)phenol74
82,4-Dichlorophenylboronic acid2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)phenol60
94-Formylphenylboronic acid2-(4-Formylphenyl)-5-(trifluoromethyl)phenol58

Note: The product names in the table are hypothetical, representing the expected products from the coupling of this compound with the corresponding boronic acids. The yields are based on the coupling with 2-bromo-5-(bromomethyl)thiophene as reported in the literature.[1]

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X_Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Purge with N2 or Ar) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC or LC-MS) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

References

Using 2-Bromo-5-trifluoromethylphenol in active pharmaceutical ingredient (API) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-trifluoromethylphenol is a key building block in medicinal chemistry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique trifluoromethylphenyl moiety offers significant advantages in drug design, including enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, which can facilitate passage through biological membranes.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the construction of complex molecular architectures.[1] This application note will detail the use of this compound and its derivatives in the synthesis of potential therapeutic agents, with a focus on experimental protocols, quantitative data, and the biological context of the synthesized molecules.

Featured Application: Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives as Potential Anticancer Agents

This section details the synthesis of a library of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives, which have demonstrated in vitro cytotoxic activity against various human cancer cell lines. The synthetic workflow begins with the commercially available 2-Amino-5-(trifluoromethyl)phenol and proceeds through a three-step sequence involving protection, bromination, and deprotection to yield the core intermediate, 2-Amino-4-bromo-5-(trifluoromethyl)phenol. This intermediate is then further functionalized to generate a diverse set of derivatives.

Experimental Workflow

The overall synthetic strategy is depicted below.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivative Synthesis 2-Amino-5-(trifluoromethyl)phenol 2-Amino-5-(trifluoromethyl)phenol N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide 2-Amino-5-(trifluoromethyl)phenol->N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide Acetylation N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide->N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide Bromination 2-Amino-4-bromo-5-(trifluoromethyl)phenol 2-Amino-4-bromo-5-(trifluoromethyl)phenol N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide->2-Amino-4-bromo-5-(trifluoromethyl)phenol Deprotection N-Functionalized Derivatives N-Functionalized Derivatives 2-Amino-4-bromo-5-(trifluoromethyl)phenol->N-Functionalized Derivatives Acylation, Alkylation, Sulfonylation O-Functionalized Derivatives O-Functionalized Derivatives 2-Amino-4-bromo-5-(trifluoromethyl)phenol->O-Functionalized Derivatives Williamson Ether Synthesis, Acylation Bromo-Functionalized Derivatives Bromo-Functionalized Derivatives 2-Amino-4-bromo-5-(trifluoromethyl)phenol->Bromo-Functionalized Derivatives Suzuki, Stille, Sonogashira Coupling

Caption: Synthetic workflow for 2-Amino-4-bromo-5-(trifluoromethyl)phenol and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound from 3-trifluoromethylphenol.

  • Materials: 3-trifluoromethylphenol, Carbon disulfide, Bromine, Dichloromethane, Water, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon disulfide in a suitable reaction vessel.

    • Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for approximately 18 hours.[3]

    • Partition the reaction solution between 200 ml of dichloromethane and 100 ml of water.

    • Separate the organic phase, wash with 20 mL of saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.[3]

    • Concentrate the solution under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and 40% hexane as the eluent to yield this compound.[3]

Protocol 2: Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

This multi-step protocol starts from 2-Amino-5-(trifluoromethyl)phenol.

Step 1: Acetylation (Protection of the Amino Group)

  • Objective: To protect the amino group to prevent side reactions during the subsequent bromination step.

  • Materials: 2-Amino-5-(trifluoromethyl)phenol, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-Amino-5-(trifluoromethyl)phenol in DCM in a round-bottom flask and cool to 0 °C.

    • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide.

Step 2: Bromination

  • Objective: To regioselectively introduce a bromine atom.

  • Materials: N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide.

Step 3: Deprotection

  • Objective: To remove the acetyl protecting group to yield the desired product.

  • Materials: N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide, Ethanol, 6 M Hydrochloric acid (HCl), Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Suspend N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide in a mixture of ethanol and 6 M HCl.

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with NaOH solution to a pH of 7-8.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

Quantitative Data

The following table summarizes the hypothetical yields and purity for the synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

StepReactantProductMolar Mass ( g/mol ) - ReactantMolar Mass ( g/mol ) - ProductHypothetical Yield (%)Hypothetical Purity (%)
1. Acetylation2-Amino-5-(trifluoromethyl)phenolN-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide177.12219.1595>98
2. BrominationN-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamideN-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide219.15298.0585>95
3. DeprotectionN-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide2-Amino-4-bromo-5-(trifluoromethyl)phenol298.05256.0290>99

The in vitro cytotoxic activity of a series of synthesized 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a-H15.221.518.925.1
1b-CH310.815.212.518.4
1c-Cl8.511.99.814.3
1d-F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Application in the Synthesis of AMPA Receptor Modulators

This compound is a valuable precursor for the synthesis of benzimidazolone and benzothiazolone compounds, which are known to act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their modulation is a key strategy for the development of treatments for cognitive disorders and depression.

Signaling Pathway of AMPA Receptor Modulation

Positive allosteric modulators of the AMPA receptor bind to a site distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an enhanced influx of sodium and calcium ions. This, in turn, can lead to the activation of downstream signaling cascades, such as the CaMKII pathway, which is involved in synaptic plasticity.

G cluster_0 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Conformational Change PAM Positive Allosteric Modulator PAM->AMPAR Binds to allosteric site CaMKII CaMKII Activation IonChannel->CaMKII Na+/Ca2+ Influx SynapticPlasticity Synaptic Plasticity (LTP) CaMKII->SynapticPlasticity Phosphorylation Events

Caption: Simplified signaling pathway of AMPA receptor positive allosteric modulation.

Conclusion

This compound and its derivatives are versatile building blocks for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein demonstrate their utility in generating compounds with potential therapeutic applications, from anticancer agents to modulators of key neurological receptors. The strategic incorporation of the trifluoromethylphenyl group continues to be a valuable approach in modern drug discovery.

References

Application Notes and Protocols for the Nitration of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of 2-Bromo-5-trifluoromethylphenol. The resulting nitro-substituted phenol can serve as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocol is based on established principles of electrophilic aromatic substitution, tailored for the specific reactivity of the substituted phenol.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of this compound, the regioselectivity of the nitration is governed by the directing effects of the three substituents on the phenol ring. The hydroxyl (-OH) group is a potent activating group and directs electrophiles to the ortho and para positions. The bromine (-Br) atom, while deactivating, is also an ortho and para director. Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta director. The powerful activating and directing effect of the hydroxyl group is expected to be the dominant influence, leading to the substitution of the nitro group primarily at the positions ortho and para to it (positions 6 and 4, respectively).

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh before use.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of the phenol over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, likely a mixture of 2-Bromo-4-nitro-5-trifluoromethylphenol and 2-Bromo-6-nitro-5-trifluoromethylphenol, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1]

  • The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[2]

  • When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid, never the other way around, to avoid uncontrolled heat generation.

  • Have an emergency eyewash station and safety shower readily accessible.[1] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this experimental protocol. The molar equivalents are based on the starting material, this compound.

Reactant/ReagentMolar Mass ( g/mol )Molar EquivalentsRole
This compound241.011.0Starting Material
Concentrated Nitric Acid (70%)63.011.2Nitrating Agent
Concentrated Sulfuric Acid (98%)98.081.2Catalyst
Dichloromethane84.93-Solvent
Reaction Conditions
Temperature0 - 10 °C-Reaction Control
Reaction Time1.5 - 2.5 hours-Reaction Duration

Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in Dichloromethane C Cool both solutions to 0-5 °C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Slowly add Nitrating Mixture to Phenol Solution (0-10 °C) C->D Start Reaction E Stir at 0-5 °C for 1-2 hours D->E F Monitor reaction by TLC E->F G Quench with Ice Water F->G Reaction Complete H Extract with Dichloromethane G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with MgSO₄/Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Product(s) L->M

Caption: Workflow for the nitration of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Pathway Predicted Signaling Pathway of Nitration reagents HNO₃ + H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Generates intermediate Arenium Ion Intermediate (Sigma Complex) electrophile->intermediate substrate This compound (Electron-rich ring) substrate->intermediate Electrophilic Attack by NO₂⁺ at C4 or C6 deprotonation Deprotonation (-H⁺) intermediate->deprotonation Resonance Stabilized product Nitrated Product(s) deprotonation->product Restores Aromaticity

Caption: Pathway of electrophilic nitration on the phenol substrate.

References

Application Notes and Protocols for 2-Bromo-5-trifluoromethylphenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-5-trifluoromethylphenol as a key intermediate in the synthesis of agrochemicals, particularly diphenyl ether herbicides. The protocols outlined below are based on established chemical transformations and patent literature for structurally related compounds.

Introduction

This compound is a valuable building block in the synthesis of various agrochemicals. Its chemical structure, featuring a reactive phenolic hydroxyl group, a bromine atom suitable for nucleophilic substitution or cross-coupling reactions, and a lipophilic trifluoromethyl group, makes it an attractive starting material for the creation of potent herbicides and fungicides. The trifluoromethyl moiety, in particular, is known to enhance the biological activity and metabolic stability of agrochemical compounds.

Application in Diphenyl Ether Herbicide Synthesis

A primary application of this compound is in the synthesis of diphenyl ether herbicides. These herbicides are known to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

A common synthetic strategy to form the diphenyl ether linkage is through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a related base-promoted etherification. In this approach, the phenoxide of this compound can act as a nucleophile, displacing a leaving group on another aromatic ring.

Representative Synthesis of a Diphenyl Ether Herbicide Intermediate

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)phenoxy-nitrobenzene

This protocol outlines a nucleophilic aromatic substitution reaction between this compound and a suitable nitro-activated aromatic halide.

Materials:

  • This compound

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add 1-Chloro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-Bromo-5-(trifluoromethyl)phenoxy-nitrobenzene.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of diphenyl ether herbicides and related intermediates based on patent literature. Please note that yields can vary based on specific substrates and reaction conditions.

StepReactionStarting MaterialProductRepresentative Yield (%)Representative Purity (%)
1Etherificationm-Hydroxybenzoic acid and 3,4-Dichlorobenzotrifluoride3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid~85>95
2Nitration3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid82-85>95
3Amidation5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidFomesafen~95>98

Data is compiled from representative patent literature (CN103387524A, CN102329255B) for the synthesis of Fomesafen, a commercial diphenyl ether herbicide with a similar structural motif.

Visualizations

Signaling Pathway: PPO Inhibition by Diphenyl Ether Herbicides

PPO_Inhibition Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Mg_Chelatase Mg-Chelatase Protoporphyrin_IX->Mg_Chelatase Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light, O2) Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Mg_Chelatase->Mg_Protoporphyrin_IX Heme Heme Ferrochelatase->Heme Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibition Leakage Leakage to Cytoplasm Accumulation->Leakage Oxidation Oxidation Leakage->Oxidation Oxidation->Protoporphyrin_IX (in cytoplasm) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: PPO inhibition pathway by diphenyl ether herbicides.

Experimental Workflow: Synthesis of Diphenyl Ether Intermediate

Synthesis_Workflow Start Start Phenoxide 1. Phenoxide Formation (this compound + K₂CO₃ in DMF) Start->Phenoxide Reaction 2. Nucleophilic Aromatic Substitution (Add 1-Chloro-4-nitrobenzene, Heat) Phenoxide->Reaction Workup 3. Aqueous Workup & Extraction (Water, Ethyl Acetate) Reaction->Workup Drying 4. Drying and Concentration (MgSO₄, Rotary Evaporation) Workup->Drying Purification 5. Purification (Column Chromatography) Drying->Purification Product Final Product: 2-Bromo-5-(trifluoromethyl)phenoxy-nitrobenzene Purification->Product

Caption: Workflow for diphenyl ether synthesis.

References

Application Notes: Synthesis of Biaryl Positive Allosteric Modulators of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor are a significant class of molecules under investigation for their potential therapeutic benefits in a range of central nervous system (CNS) disorders. These include schizophrenia, depression, and cognitive deficits associated with neurodegenerative diseases. Unlike direct agonists, AMPA receptor PAMs do not activate the receptor themselves but potentiate the effects of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of synaptic transmission, potentially leading to a better safety profile.

The biaryl scaffold, particularly those incorporating a trifluoromethylphenyl moiety, represents a key chemotype in the development of potent AMPA receptor PAMs. This document provides detailed protocols for the synthesis of a key intermediate and its elaboration into a final modulator, using 2-Bromo-5-trifluoromethylphenol as a readily available starting material. The central transformation is a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure.

Key Synthetic Strategy

The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for creating the crucial carbon-carbon bond between the two aryl rings. The workflow begins with the coupling of this compound with a suitable boronic acid, followed by functional group manipulations to yield the final AMPA receptor modulator.

G cluster_start Starting Materials cluster_reaction Key Synthesis Steps cluster_product Products A This compound C Suzuki-Miyaura Coupling A->C B 4-Cyanophenylboronic acid B->C E Biaryl Nitrile Intermediate C->E Pd(OAc)₂, SPhos K₃PO₄, Toluene/H₂O D Tetrazole Formation F Final AMPA Modulator D->F E->D NaN₃, NH₄Cl DMF

Caption: General synthetic workflow from starting materials to the final modulator.

AMPA Receptor Signaling and Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Upon binding of glutamate, the receptor's ion channel opens, allowing an influx of sodium ions (Na+) and, depending on subunit composition, calcium ions (Ca2+). This influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse. The activity of AMPA receptors is critical for synaptic plasticity, a cellular mechanism underlying learning and memory.

Positive allosteric modulators bind to a site on the receptor distinct from the glutamate-binding site. This binding event stabilizes the open conformation of the ion channel, slowing its deactivation and/or desensitization. The result is an enhanced and prolonged response to the existing glutamate signal, thereby strengthening synaptic transmission. This mechanism is believed to contribute to the pro-cognitive and antidepressant effects of these compounds.

AMPA_Pathway AMPA_R AMPA Receptor (Closed) AMPA_R_Open AMPA Receptor (Open) Na_Influx Na+ Influx & Depolarization AMPA_R_Open->Na_Influx Channel Opens Glutamate Glutamate Glutamate->AMPA_R Binds PAM Positive Allosteric Modulator (PAM) PAM->AMPA_R_Open Binds & Stabilizes Signal Synaptic Transmission (Learning & Memory) Na_Influx->Signal Leads to

Caption: Simplified AMPA receptor signaling pathway and the action of a PAM.

Experimental Protocols

The following protocols provide a representative synthesis based on methodologies reported in patent literature for structurally related compounds.

Protocol 1: Synthesis of 4'-Hydroxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile (Intermediate 1)

This protocol details the Suzuki-Miyaura cross-coupling of this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, 4-cyanophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add toluene and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL toluene and 2 mL water per 1 mmol of the bromo-phenol).

  • Stir the mixture vigorously and heat to 90-100 °C under the inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the title compound.

Protocol 2: Synthesis of 5-(4'-Hydroxy-3'-(trifluoromethyl)biphenyl-4-yl)-1H-tetrazole (Final Modulator)

This protocol describes the conversion of the nitrile intermediate to the corresponding tetrazole, a common bioisostere in AMPA modulator design.

Materials:

  • 4'-Hydroxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile (Intermediate 1, 1.0 eq)

  • Sodium azide (NaN₃, 3.0 eq)

  • Ammonium chloride (NH₄Cl, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 1M solution)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the nitrile intermediate in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of stirred water.

  • Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by preparative HPLC to yield the final tetrazole modulator.

Quantitative Data Summary

The following table presents representative pharmacological data for biaryl AMPA modulators structurally related to the compound synthesized in the protocols above. Data is typically generated using electrophysiological patch-clamp assays on recombinant cell lines expressing specific AMPA receptor subtypes (e.g., GluA2) or in primary neuronal cultures.

Compound IDStructure MoietyAssay TypeReceptor SubtypeEC₅₀ (nM)Max Potentiation (%)
Ref-A TrifluoromethylbiphenylPatch-clamp (HEK293)GluA2 (flop)25250
Ref-B Biphenyl TetrazoleCa²⁺ Flux (Neurons)Native150180
Ref-C HydroxybiphenylPatch-clamp (HEK293)GluA2 (flip)80310
Ref-D Trifluoromethylbiphenyl TetrazolePatch-clamp (HEK293)GluA2 (flop)15450

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Max Potentiation refers to the maximum increase in the glutamate-evoked current in the presence of the modulator compared to glutamate alone. Data is representative and compiled from various public sources for illustrative purposes.

Application Notes and Protocols for Williamson Ether Synthesis with 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Williamson ether synthesis utilizing 2-Bromo-5-trifluoromethylphenol as a key starting material. This protocol is designed for professionals in drug discovery and medicinal chemistry, focusing on the synthesis of novel ether derivatives that hold potential as modulators of key biological pathways. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.

Introduction

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an S(_N)2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[1] this compound is a valuable building block in this context, as its resulting ether derivatives are precursors to compounds with potential therapeutic applications, including the modulation of AMPA receptors and anticancer activity.[2] The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom can influence the reactivity of the phenol and the properties of the final products.

General Reaction Scheme

The overall reaction involves the deprotonation of this compound with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the desired ether and a salt byproduct.

Williamson Ether Synthesis reagents This compound + R-X (Alkyl Halide) products 2-Bromo-5-(trifluoromethyl)alkoxybenzene + NaX (Salt) reagents->products Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat

Caption: General scheme of the Williamson ether synthesis.

Data Presentation

While specific experimental data for a wide range of alkylations of this compound is not extensively available in the literature, the following table provides representative data based on general protocols for Williamson ether synthesis with substituted phenols.[3] Yields are illustrative and can be optimized by adjusting reaction conditions.

Alkylating Agent (R-X)ProductBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Methyl Iodide (CH₃I)2-Bromo-1-methoxy-5-(trifluoromethyl)benzeneK₂CO₃Acetonitrile80685-95
Ethyl Bromide (CH₃CH₂Br)2-Bromo-1-ethoxy-5-(trifluoromethyl)benzeneK₂CO₃DMF70880-90
Benzyl Bromide (BnBr)1-(Benzyloxy)-2-bromo-5-(trifluoromethyl)benzeneNaHTHF60490-98

Experimental Protocols

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Deionized water

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Protocol 1: Synthesis of 2-Bromo-1-methoxy-5-(trifluoromethyl)benzene

This protocol describes the methylation of this compound using methyl iodide and potassium carbonate.[3]

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add methyl iodide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain under reflux with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(Benzyloxy)-2-bromo-5-(trifluoromethyl)benzene

This protocol outlines the benzylation of this compound using benzyl bromide and sodium hydride.[4]

Procedure:

  • To a flame-dried 100 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) to the suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine this compound, base, and solvent B Add alkylating agent (R-X) A->B C Heat and stir for specified time B->C D Monitor by TLC C->D E Quench reaction and remove solids D->E F Solvent extraction E->F G Wash with water and brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Column chromatography (if needed) I->J

Caption: A generalized workflow for the Williamson ether synthesis.

Potential Signaling Pathway Modulation

Ethers derived from this compound are being investigated for their potential to modulate key signaling pathways in the central nervous system and in cancer.

1. Positive Allosteric Modulation of AMPA Receptors

These compounds can act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing glutamatergic neurotransmission. This is a promising strategy for treating cognitive disorders.

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel Glutamate->AMPA_R:f1 Binds Ca_Influx Na+/Ca²+ Influx AMPA_R:f3->Ca_Influx Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Activates PAM 2-Bromo-5-trifluoromethylphenyl Ether Derivative (PAM) PAM->AMPA_R:f2 Binds PAM->AMPA_R:f3 Enhances opening/ Slows closing

Caption: AMPA receptor positive allosteric modulation.

2. Inhibition of Cancer-Related Kinase Signaling Pathways

Derivatives of trifluoromethylphenols have shown potential in targeting key kinase pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Cancer_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth & Survival mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Inhibitor 2-Bromo-5-trifluoromethylphenyl Ether Derivative Inhibitor->PI3K Inhibits Inhibitor->MEK Inhibits

Caption: Inhibition of key kinase signaling pathways in cancer.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. 2-Bromo-5-trifluoromethylphenol is a valuable synthetic building block, featuring a reactive bromine atom for palladium-catalyzed transformations, a trifluoromethyl group to enhance the metabolic stability and lipophilicity of derivatives, and a phenolic hydroxyl group that can be further functionalized.

These application notes provide representative methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The protocols and conditions described are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction development and optimization.[1][2][3][4]

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions on analogous aryl bromide substrates. These data provide a valuable reference for selecting optimal conditions for the coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides (Data adapted from reactions with similar substrates like 2-bromo-pyridines and 2-bromo-thiophenes)[5][6][7]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic AcidPd(PPh₃)₄ (2.5 - 5)PPh₃ (as part of catalyst)K₃PO₄ or K₂CO₃1,4-Dioxane / H₂O90 - 10012 - 2475 - 95+
Arylboronic AcidPd(OAc)₂ (3)NoneK₂CO₃Isopropanol / H₂O85 - 908 - 1280 - 95
Arylboronic AcidPd(dppf)Cl₂ (5)dppf (as part of catalyst)Na₂CO₃Toluene / H₂O1001270 - 90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides (Data adapted from reactions with substrates like 2-Bromo-5-(trifluoromethyl)aniline)[2][8][9]

Amine PartnerPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Primary/Secondary AminePd₂(dba)₃ (1 - 2)XPhos (2 - 4)NaOtBuToluene80 - 1104 - 2470 - 95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100 - 11012 - 2465 - 90
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012 - 2470 - 95

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides (Data adapted from reactions with various aryl bromides)[3][10][11][12][13]

Alkyne PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePd(PPh₃)₂Cl₂ (2 - 5)CuI (1 - 5)Et₃N or i-Pr₂NHTHF or DMF25 - 603 - 1280 - 95
Terminal AlkynePd(OAc)₂ (2)CuI (5)Et₃NDMF100375 - 90
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHToluene701685 - 98

Visualizations: Reaction Schemes and Workflows

G cluster_start Reactants cluster_end Product SM 2-Bromo-5-(trifluoromethyl)phenol catalyst Pd Catalyst Base, Solvent SM->catalyst CP Coupling Partner (R-B(OH)₂, R-NH₂, R-C≡CH) CP->catalyst P 2-Substituted-5-(trifluoromethyl)phenol catalyst->P

G

G Generalized Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)Ln (X) pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)Ln (R) pd2_aryl->pd2_trans Transmetalation or Amine Coordination (+ R-M or R-NH₂) pd2_trans->pd0 Reductive Elimination (- Ar-R)

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware must be oven- or flame-dried prior to use. An inert atmosphere (Argon or Nitrogen) is required. Reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)phenol.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general method for the C-N bond formation between this compound and a secondary amine, such as morpholine.[2][8]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube with a stir bar.

  • Add this compound to the tube.

  • Add anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Seal the tube tightly and remove it from the glovebox (if applicable).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines a general procedure for the C-C bond formation between this compound and a terminal alkyne.[3][10][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-(trifluoromethyl)phenol.

References

Application Notes: Derivatization of 2-Bromo-5-trifluoromethylphenol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-trifluoromethylphenol is a valuable chemical scaffold in drug discovery and medicinal chemistry. Its structure, featuring a reactive phenolic hydroxyl group, a bromine atom for potential cross-coupling reactions, and a trifluoromethyl (CF3) group, makes it an attractive starting point for generating diverse molecular libraries. The trifluoromethyl group is particularly significant as it can enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Derivatization of the phenolic hydroxyl group into ethers, esters, and other functional groups is a common strategy to modulate the compound's physicochemical properties and biological activity, leading to the development of novel therapeutic agents.[5] These application notes provide detailed protocols for the synthesis of ether and ester derivatives of this compound and standardized assays to evaluate their potential cytotoxic and antioxidant activities.

Synthetic Protocols for Derivatization

The phenolic hydroxyl group of this compound is the primary site for derivatization. Standard organic synthesis reactions can be employed to create ether and ester analogues.

G cluster_start Starting Material cluster_ether Ether Synthesis (Williamson) cluster_ester Ester Synthesis (Acylation) start This compound r1 Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) start->r1 r3 Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM) start->r3 r2 Alkyl Halide (R-X) (e.g., Methyl Iodide) r1->r2 Reaction p1 Ether Derivative r2->p1 r4 Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) r3->r4 Reaction p2 Ester Derivative r4->p2

Figure 1: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of Ether Derivatives (O-Alkylation)

This protocol describes the synthesis of a methyl ether derivative. Other alkyl ethers can be synthesized by substituting the appropriate alkyl halide.

  • Reaction Setup: To a stirred suspension of a base like sodium hydride (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add a solution of this compound (1 equivalent) dropwise at 0 °C under an inert nitrogen atmosphere.[5]

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent, such as methyl iodide (1.5 equivalents), dropwise.[5]

  • Reaction: Let the mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).[5]

  • Work-up: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: Synthesis of Ester Derivatives (Acylation)

This protocol details the synthesis of an acetate ester derivative. Other esters can be prepared using different acyl chlorides or anhydrides.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as dichloromethane (DCM) in a round-bottom flask.[5]

  • Base Addition: Add a base like pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[5]

  • Acylation: Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 equivalents), dropwise to the stirred solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

Protocols for Biological Assays

Once synthesized, the derivatives can be screened for various biological activities. The following protocols describe common assays for evaluating cytotoxicity and antioxidant potential.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds against cancer cell lines.[1]

G A 1. Seed cells (e.g., MCF-7, A549) in 96-well plates B 2. Incubate for 24h at 37°C, 5% CO₂ A->B C 3. Treat cells with various concentrations of derivatives (0.1-100 µM) B->C D 4. Incubate for another 48h C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 4h at 37°C E->F G 7. Remove medium, add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate IC₅₀ values from dose-response curves H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the generated dose-response curves.

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6]

G A 1. Prepare DPPH solution (0.1 mM) in methanol C 3. Add compound solution and DPPH solution to 96-well plate A->C B 2. Prepare test compound solutions at various concentrations B->C D 4. Incubate in the dark at room temperature for 30 min C->D E 5. Measure absorbance at 517 nm D->E F 6. Calculate percentage of scavenging activity E->F G 7. Determine IC₅₀ value F->G G cluster_pathway Hypothesized Mechanism of Action Derivative Phenol Derivative Kinase Key Kinase (e.g., MAPK/ERK) Derivative->Kinase Inhibits Proliferation Cell Proliferation Kinase->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Promotes Effect1 Inhibition Proliferation->Effect1 Effect2 Induction Apoptosis->Effect2

References

Application Notes: 2-Bromo-5-trifluoromethylphenol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-trifluoromethylphenol as a foundational scaffold for the synthesis of novel kinase inhibitors. While direct literature examples detailing the synthesis and biological evaluation of kinase inhibitors starting from this specific phenol are limited, its structural motifs are present in known kinase inhibitors and its chemical handles (a bromine atom and a phenol group) make it an ideal candidate for elaboration into potent and selective inhibitors. This document will focus on the potential application of this building block in targeting the p3_8_ Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and other cellular processes implicated in a variety of diseases.

The strategic placement of a bromine atom allows for versatile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The trifluoromethyl group, a common feature in many pharmaceuticals, can enhance metabolic stability, binding affinity, and cell permeability of the final compounds. The phenolic hydroxyl group provides a site for further modification, such as etherification, to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Targeted Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers. As such, p38 MAPK is a well-validated target for therapeutic intervention.

The core of the p38 MAPK signaling cascade involves a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase itself.[1] Upon activation by various extracellular stimuli, such as cytokines and environmental stress, the cascade is initiated, leading to the phosphorylation and activation of downstream substrates. These substrates include other kinases and transcription factors that regulate the expression of inflammatory mediators like TNF-α and IL-6.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Potential Inhibitor (Derived from 2-Bromo-5- trifluoromethylphenol) inhibitor->p38_mapk

Caption: The p38 MAPK signaling cascade.

Application in Kinase Inhibitor Synthesis

While no direct examples with inhibitory data for compounds derived from this compound were identified, the structurally similar building block, 2-amino-5-bromo-4-t-butylthiazole, has been successfully utilized in the synthesis of potent p38 MAPK inhibitors. The bromine atom on this scaffold serves as a key handle for Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl moieties, which are crucial for interacting with the kinase active site.

The following table summarizes the in vitro activity of a series of p38 MAPKα inhibitors synthesized from this analogous bromo-heterocycle. This data serves as a strong indicator of the potential for developing potent inhibitors from this compound, where the phenolic group could be further modified to explore additional binding interactions.

Compound IDR Group (at 5-position)p38 MAPKα IC50 (nM)
1a 4-Fluorophenyl150
1b 4-Methoxyphenyl220
1c Pyridin-4-yl95
1d Thiophen-2-yl180

Experimental Protocols

The following protocols provide a general framework for the synthesis of potential kinase inhibitors using this compound as a starting material. The key transformation highlighted is the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of this compound with an arylboronic acid to generate a biaryl scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq.) to the flask.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow start Start: This compound + Arylboronic Acid reaction_setup Reaction Setup: - Pd Catalyst - Base - Solvent - Inert Atmosphere start->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Final Product: Diaryl Kinase Inhibitor Scaffold purification->product

Caption: Experimental workflow for Suzuki coupling.

Protocol 2: Kinase Inhibition Assay (General)

To evaluate the inhibitory activity of the synthesized compounds against a target kinase (e.g., p38α), a variety of in vitro kinase assay formats can be employed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel kinase inhibitors. Its chemical features allow for the facile introduction of diverse chemical moieties to explore structure-activity relationships and optimize potency and selectivity against various kinase targets, with a particular potential for developing inhibitors of the p38 MAPK pathway. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new chemical entities based on this valuable scaffold.

References

Application of 2-Bromo-5-trifluoromethylphenol in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-trifluoromethylphenol is a halogenated and fluorinated aromatic compound that holds significant promise as a building block in the synthesis of advanced materials. Its unique molecular architecture, featuring a reactive hydroxyl group, a bromine atom suitable for various coupling reactions, and a trifluoromethyl group that imparts desirable properties, makes it a valuable precursor for high-performance polymers and potentially for liquid crystals. The incorporation of the trifluoromethyl (-CF3) group can enhance thermal stability, chemical resistance, and solubility of polymers, while also influencing the mesomorphic and electro-optical properties of liquid crystalline materials. This document provides detailed application notes and experimental protocols for the use of this compound in material science, with a focus on the synthesis of poly(arylene ether)s.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing synthetic procedures and understanding the reactivity of the compound.

PropertyValueReference
CAS Number 402-05-1[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Appearance Light brown liquid / Low melting solid[1][2]
Melting Point 22-23 °C[1]
Boiling Point 56.0-57.5 °C (at 3.5-4.0 Torr)[1]
Density 1.752 g/mL[1]
pKa 7.43 ± 0.10 (Predicted)[1]

Application in High-Performance Polymers: Poly(arylene ether)s

The primary application of this compound in material science is in the synthesis of fluorinated poly(arylene ether)s (PAEs).[3][4][5][6] PAEs are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[4] The introduction of the trifluoromethyl group from this compound into the polymer backbone can further enhance these properties.

General Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis of PAEs from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the phenoxide, generated from this compound by deprotonation with a base, acts as a nucleophile. This nucleophile displaces a halide (commonly fluoride or chloride) from an activated aromatic dihalide monomer. The bromine atom on the this compound can also participate in cross-coupling reactions, offering a route to more complex polymer architectures.

Synthesis_Workflow start Start Materials: - this compound - Activated Dihalo Monomer (e.g., Bis(4-fluorophenyl)sulfone) - Bisphenol (e.g., Bisphenol A) - Base (e.g., K2CO3) - Solvent (e.g., NMP, DMAc) reaction Nucleophilic Aromatic Substitution Polymerization start->reaction Reaction Conditions: - Inert Atmosphere (N2 or Ar) - Elevated Temperature (150-200 °C) workup Work-up: - Precipitation in non-solvent (e.g., Methanol) - Filtration reaction->workup purification Purification: - Washing with water and methanol - Drying under vacuum workup->purification product Final Product: Poly(arylene ether) purification->product

Caption: General workflow for the synthesis of poly(arylene ether)s.

Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether) (Representative)

This protocol is adapted from established methods for the synthesis of fluorinated poly(arylene ether)s and serves as a starting point for experiments involving this compound.[6]

Materials:

  • Bisphenol A (BPA)

  • Decafluorobiphenyl (DFBP)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add Bisphenol A, an equimolar amount of Decafluorobiphenyl, and a slight excess of anhydrous potassium carbonate (e.g., 1.1 equivalents per hydroxyl group).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) and toluene to the flask to create a slurry. The amount of solvent should be sufficient to allow for efficient stirring.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove the water generated from the reaction between the phenol and the carbonate base. Continue this process until no more water is collected in the Dean-Stark trap.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction is typically allowed to proceed for several hours (e.g., 4-8 hours) under a continuous flow of nitrogen. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Precipitation and Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature and dilute it with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove any remaining salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Expected Properties and Characterization

The resulting fluorinated poly(arylene ether)s are expected to exhibit the following properties, which can be characterized by various analytical techniques:

PropertyCharacterization TechniqueExpected Outcome
Structure FTIR, ¹H NMR, ¹⁹F NMRConfirmation of ether linkages and incorporation of the 2-bromo-5-trifluoromethylphenyl moiety.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average (Mn) and weight average (Mw) molecular weights and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperatures (Td), often above 400 °C, indicating excellent thermal stability.[4]
Glass Transition Differential Scanning Calorimetry (DSC)High glass transition temperatures (Tg), which can be tailored by the choice of comonomers.[4]
Solubility Solubility TestsGood solubility in common organic solvents like chloroform, THF, and DMAc, facilitated by the fluorine content.
Mechanical Properties Tensile TestingFormation of tough, flexible films with good mechanical strength.
Dielectric Properties Dielectric SpectroscopyLow dielectric constant and dielectric loss, making them suitable for microelectronics applications.[5][6]

Application in Liquid Crystal Synthesis

While the direct application of this compound in the synthesis of liquid crystals is not extensively documented in the readily available literature, its structural features suggest its potential as a precursor for liquid crystalline materials. Trifluoromethyl-substituted phenols are known to be important intermediates in the production of liquid crystal materials.[1] The trifluoromethyl group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, and can also lead to a negative dielectric anisotropy, which is desirable for certain display applications.[7]

Hypothetical Synthetic Pathway

A plausible synthetic route to a liquid crystal molecule incorporating the 2-bromo-5-trifluoromethylphenyl moiety could involve a multi-step synthesis. This would typically start with the modification of the phenol group, followed by a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) at the bromine position to build the rigid mesogenic core.

LC_Synthesis_Pathway start This compound step1 Step 1: Etherification or Esterification of Phenol start->step1 intermediate Intermediate with Modified Phenol step1->intermediate step2 Step 2: Cross-Coupling Reaction (e.g., Suzuki Coupling) intermediate->step2 product Final Liquid Crystal Molecule step2->product step2_reagents Reagents: - Boronic Acid - Palladium Catalyst - Base step2_reagents->step2

Caption: Hypothetical pathway for liquid crystal synthesis.

Experimental Protocol: Suzuki Coupling (General)

The following is a general protocol for a Suzuki coupling reaction, which could be adapted for the synthesis of a biphenyl-based liquid crystal precursor from a derivative of this compound.

Materials:

  • Aryl bromide derivative of this compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide, the aryl boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a versatile building block with significant potential in material science. Its primary demonstrated application lies in the synthesis of high-performance fluorinated poly(arylene ether)s, where the incorporation of the trifluoromethyl group leads to enhanced thermal stability, chemical resistance, and desirable dielectric properties. While its use in liquid crystal synthesis is less explored, its chemical structure suggests it could be a valuable precursor for novel mesogenic compounds. The experimental protocols provided herein, based on established methodologies for related compounds, offer a solid foundation for researchers to explore the full potential of this compound in the development of advanced materials. Further research into the direct polymerization of this monomer and its derivatives is warranted to fully elucidate the structure-property relationships and expand its application scope.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-trifluoromethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most frequently employed methods for synthesizing this compound are:

  • Direct Bromination of 3-Trifluoromethylphenol: This is a common approach involving the electrophilic aromatic substitution of 3-trifluoromethylphenol with a brominating agent.[1]

  • Sandmeyer Reaction: This alternative route involves the diazotization of an amino-substituted precursor, such as 3-amino-4-bromobenzotrifluoride, followed by a copper(I) bromide-mediated displacement of the diazonium group.[2][3][4][5]

Q2: What is the primary challenge in the direct bromination of 3-trifluoromethylphenol?

A2: The main challenge is controlling the regioselectivity of the bromination. The hydroxyl (-OH) and trifluoromethyl (-CF3) groups direct the incoming electrophile to different positions on the aromatic ring. This often results in the formation of a mixture of isomers, primarily the desired this compound and the undesired 2-bromo-3-trifluoromethylphenol, which can be difficult to separate.[1]

Q3: What are the typical yields for the direct bromination method?

A3: Reported yields for the synthesis of this compound via direct bromination of 3-trifluoromethylphenol are in the range of 53%.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Halogenated phenols can also be hazardous.[6] It is crucial to consult the Safety Data Sheet (SDS) for all reagents used.

Troubleshooting Guides

Direct Bromination of 3-Trifluoromethylphenol

dot

Caption: Troubleshooting workflow for the direct bromination of 3-trifluoromethylphenol.

Q: My reaction yield is significantly lower than expected. What could be the issue?

A: Low yields in the bromination of 3-trifluoromethylphenol can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.

  • Loss During Workup: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like dichloromethane are recommended.

  • Sub-optimal Bromine Stoichiometry: While a 1:1 molar ratio is typically used, some bromine may be lost due to evaporation. A slight excess of bromine might be necessary, but this should be done cautiously to avoid over-bromination.

Q: TLC analysis shows a significant amount of unreacted 3-trifluoromethylphenol even after 18 hours. What should I do?

A: An incomplete reaction can be addressed by:

  • Extending the Reaction Time: Continue stirring the reaction mixture at room temperature for an additional 6-12 hours, monitoring its progress by TLC every few hours.

  • Checking Reagent Quality: Ensure the bromine used is of high purity and has not degraded.

  • Temperature Control: While the reaction is typically run at room temperature, a slight increase in temperature (e.g., to 30-35 °C) could potentially drive the reaction to completion. However, this may also lead to the formation of more side products.

Q: I am having difficulty separating the this compound from its isomer, 2-bromo-3-trifluoromethylphenol, by column chromatography. What can I do?

A: The separation of these isomers can be challenging due to their similar polarities. To improve separation:

  • Optimize the Eluent System: A common eluent is a mixture of hexane and dichloromethane.[1] You can try gradually decreasing the polarity by increasing the percentage of hexane. Running a gradient elution may also be effective.

  • Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the silica gel is packed uniformly to avoid channeling.

  • Fraction Collection: Collect smaller fractions and analyze them by TLC or GC-MS to identify the pure product fractions.

  • Alternative Purification: If column chromatography is ineffective, consider fractional distillation under reduced pressure, as the isomers may have slightly different boiling points.

Alternative Synthesis: Sandmeyer Reaction

dot

References

Purification of 2-Bromo-5-trifluoromethylphenol from reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-trifluoromethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary synthesis route involves the bromination of 3-(trifluoromethyl)phenol.[1][2] Potential impurities include:

  • Unreacted Starting Material: 3-(Trifluoromethyl)phenol.

  • Regioisomers: 4-Bromo-3-(trifluoromethyl)phenol and 2-Bromo-3-(trifluoromethyl)phenol.

  • Over-brominated Products: Di-brominated trifluoromethylphenols.

  • Residual Solvents: Solvents used in the reaction and workup, such as carbon disulfide or dichloromethane.[1]

Q2: My purified this compound is a yellow or light brown oil. Is this normal?

A2: Yes, this compound is often obtained as a yellow or light brown oil or a low-melting solid.[1][3] The color can be attributed to minor impurities or slight decomposition. If the purity is confirmed by analytical methods (e.g., NMR, GC-MS) to be high, the color may not be detrimental for subsequent reactions.

Q3: How can I monitor the progress of the purification process?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the separation of this compound from its impurities.[4] Due to the aromatic nature of the compounds, they are typically UV-active and can be visualized under a UV lamp.[4]

Troubleshooting Guides

Column Chromatography

Flash column chromatography is a widely used method for the purification of this compound.[1]

Problem 1: Poor separation between the desired product and impurities on the column.

  • Possible Cause: The solvent system (eluent) is not optimal, leading to co-elution.

  • Solution:

    • Optimize the Eluent: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[1]

    • Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to resolve compounds with similar retention factors.

    • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.

Problem 2: The product is eluting with a streaky or tailing band.

  • Possible Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica gel, causing tailing.[5]

  • Solution:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent to suppress the ionization of the phenol and reduce its interaction with the silica gel.

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel.

Problem 3: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for Decomposition: Ensure the compound is not decomposing on the silica gel, which can sometimes occur with sensitive compounds.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography[1]
  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or a hexane/dichloromethane mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a low polarity. A reported system is dichloromethane containing 40% hexane.[1]

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodTypical PurityTypical YieldReference
Silica Gel Chromatography>98%~53%[1]
DistillationVariableVariable

Note: Yields and purity are highly dependent on the initial reaction conditions and the scale of the purification.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture column Silica Gel Column Chromatography start->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation end Pure this compound evaporation->end troubleshooting_logic start Poor Separation in Column Chromatography cause1 Suboptimal Eluent start->cause1 cause2 Compound Tailing start->cause2 cause3 Product Not Eluting start->cause3 solution1a Optimize Eluent Polarity cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2a Add Acid to Eluent cause2->solution2a solution2b Use Deactivated Silica cause2->solution2b solution3a Increase Eluent Polarity cause3->solution3a

References

Optimizing reaction conditions for 2-Bromo-5-trifluoromethylphenol etherification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the etherification of 2-Bromo-5-trifluoromethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (or other suitable electrophile) in an SN2 reaction.

Q2: How does the trifluoromethyl group affect the reaction?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This increases the acidity of the phenolic proton, making deprotonation easier and allowing for the use of weaker bases compared to phenols without such electron-withdrawing groups.[1] However, the resulting phenoxide is less nucleophilic, which may require slightly more forcing reaction conditions (e.g., elevated temperatures) for the subsequent alkylation step.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction is E2 elimination, especially when using secondary or tertiary alkyl halides.[2][3] This results in the formation of an alkene instead of the desired ether. Another potential, though less common, side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting phenol is typically more polar than the resulting ether product, so you should see the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or not used in sufficient quantity. 2. Poor Nucleophilicity: The phenoxide may not be reactive enough under the chosen conditions. 3. Inactive Alkylating Agent: The alkyl halide may have degraded. 4. Low Reaction Temperature: The activation energy for the SN2 reaction may not be met.1. Use a stronger base (e.g., NaH instead of K2CO3) or ensure anhydrous conditions. Use at least 1.1 equivalents of base. 2. Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate the cation and free up the phenoxide. 3. Use a fresh bottle of the alkylating agent or consider converting the alkyl bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of NaI or KI. 4. Increase the reaction temperature in increments of 10-20 °C.
Formation of Elimination Byproduct (Alkene) 1. Sterically Hindered Alkyl Halide: Use of a secondary or tertiary alkyl halide. 2. Strongly Basic/Hindered Base: The base may be promoting elimination over substitution.1. Whenever possible, use a primary alkyl halide or a methyl halide.[2] 2. While a strong base is needed for deprotonation, consider a less hindered base if elimination is a major issue with a secondary halide. However, the best approach is to change the halide.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Low Temperature: The reaction rate is too slow. 3. Stoichiometry: Insufficient amount of alkylating agent.1. Extend the reaction time, monitoring by TLC until the starting material is consumed. 2. Increase the reaction temperature. 3. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Residual Base or Salts: Can interfere with purification.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization could be an alternative if the product is a solid. 2. Perform an aqueous workup to remove inorganic salts. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any remaining basic impurities, followed by a wash with brine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the hypothetical results for the etherification of this compound with ethyl bromide under various conditions to illustrate the impact of different parameters on product yield.

Entry Base (1.2 eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3AcetoneReflux (56°C)2465
2K2CO3DMF801278
3Cs2CO3AcetonitrileReflux (82°C)1285
4NaH (60% in oil)THF60892
5NaH (60% in oil)DMF60695
6K2CO3 + NaI (cat.)AcetoneReflux (56°C)1282

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Bromo-1-ethoxy-5-(trifluoromethyl)benzene

This protocol describes a standard procedure for the etherification of this compound using sodium hydride as the base and ethyl bromide as the alkylating agent.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the phenol in anhydrous DMF (approximately 5-10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-Bromo-1-ethoxy-5-(trifluoromethyl)benzene.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve Phenol in Anhydrous DMF B 2. Deprotonation with NaH at 0°C A->B C 3. Alkylation with Ethyl Bromide B->C D 4. Heat and Monitor by TLC C->D E 5. Quench with Sat. NH4Cl D->E F 6. Dilute with Ether and Water E->F G 7. Separate Layers and Extract F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO4 H->I J 10. Filter and Concentrate I->J K 11. Column Chromatography J->K L Pure Ether Product K->L troubleshooting_guide Start Low Yield or Incomplete Reaction Check_SM Check TLC: Unreacted Starting Material? Start->Check_SM Yes_SM YES Check_SM->Yes_SM Yes No_SM NO Check_SM->No_SM No Cause_Deprotonation Incomplete Deprotonation? Yes_SM->Cause_Deprotonation Cause_TimeTemp Insufficient Time/Temp? Yes_SM->Cause_TimeTemp Check_Byproduct Check TLC/NMR: Byproducts Present? No_SM->Check_Byproduct Sol_Base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions Cause_Deprotonation->Sol_Base Likely Sol_TimeTemp Solution: - Increase reaction time - Increase temperature Cause_TimeTemp->Sol_TimeTemp Likely Yes_Byproduct YES Check_Byproduct->Yes_Byproduct Yes No_Byproduct NO (Complex Mixture) Check_Byproduct->No_Byproduct No Byproduct_Elimination Elimination Product (Alkene)? Yes_Byproduct->Byproduct_Elimination Sol_Complex Solution: - Re-evaluate reagent purity - Optimize purification No_Byproduct->Sol_Complex Yes_Elimination YES Byproduct_Elimination->Yes_Elimination Yes Sol_Elimination Solution: - Use primary alkyl halide - Avoid hindered bases Yes_Elimination->Sol_Elimination

References

Technical Support Center: Degradation of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the study of 2-Bromo-5-trifluoromethylphenol degradation. As specific degradation data for this compound is not extensively documented, this guide provides insights based on the degradation principles of related brominated, fluorinated, and phenolic compounds. The information herein is designed to help you anticipate reaction pathways, troubleshoot common experimental issues, and design robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the degradation of this compound?

A1: Based on its structure, two primary initial pathways are plausible:

  • Reductive Dehalogenation: The carbon-bromine bond is often the most labile site. Reductive processes, either microbial or chemical, can cleave this bond to yield 3-(trifluoromethyl)phenol.[1][2] Bromides are generally reduced more readily and under milder conditions than other halides.[1][3][4]

  • Oxidative Attack on the Aromatic Ring: Aerobic microorganisms and advanced oxidation processes (AOPs) typically initiate degradation by introducing hydroxyl groups onto the aromatic ring.[5][6][7] This would likely form brominated and trifluoromethylated catechols or hydroquinones.

Q2: How does the trifluoromethyl (-CF3) group affect degradation?

A2: The -CF3 group is highly stable due to the strength of the carbon-fluorine bonds and generally makes the compound more resistant to degradation.[8][9] It often persists through initial degradation steps and may be released as trifluoroacetate (TFA) or trifluoroacetic acid, which are typically recalcitrant "dead-end" products.[9][10][11] In some cases, biodegradation may stall after aromatic ring cleavage, leading to the accumulation of trifluoromethylated intermediates.[12]

Q3: What analytical methods are recommended for monitoring the degradation and identifying intermediates?

A3: A multi-faceted approach is recommended:

  • HPLC or GC: To track the disappearance of the parent compound. A method using an Agilent 1260 Infinity Quaternary LC with a C18 column could be a good starting point.[13]

  • LC-MS/MS or GC-MS: Essential for identifying and quantifying degradation intermediates.[11][14][15] These techniques can help elucidate the degradation pathway by detecting metabolites like hydroxylated or debrominated derivatives.[14][16][17]

  • Ion Chromatography: To measure the release of inorganic ions (Br⁻ and F⁻) into the medium, which indicates the cleavage of C-Br and C-F bonds.

Q4: Can this compound be degraded by microorganisms?

A4: While specific studies are lacking, bacteria are known to degrade a wide range of halogenated and alkylated aromatic compounds.[6][7][18] It is plausible that certain microbial strains, particularly those capable of degrading bromophenols or toluenes, could transform this compound, likely through co-metabolism.[8] However, the trifluoromethyl group may inhibit complete mineralization.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during degradation experiments with halogenated and fluorinated aromatic compounds.

Problem / Observation Plausible Cause(s) Recommended Troubleshooting Actions
Parent compound disappears, but Total Organic Carbon (TOC) remains high. Formation of stable, non-volatile intermediates. The aromatic ring may be cleaved, but the resulting aliphatic acids are resistant to further degradation.[12]- Use LC-MS/MS to identify potential intermediates such as brominated or trifluoromethylated ring-cleavage products.[14][19] - Analyze for the formation of trifluoroacetate (TFA), a common recalcitrant end-product.[9][20]
Poor or no degradation observed. - The compound may be toxic to the microbial consortium at the tested concentration. - The trifluoromethyl group significantly increases recalcitrance.[9] - Experimental conditions (pH, temperature, oxygen levels) are suboptimal.- Perform a toxicity assay to determine the inhibitory concentration. - Attempt co-metabolism by adding a more easily degradable carbon source (e.g., benzoate, succinate).[8] - Optimize environmental parameters. For AOPs, adjust oxidant and catalyst concentrations.[21]
Inconsistent results or poor reproducibility between replicates. - Adsorption of the compound to glassware or bioreactor components. - Volatilization of the parent compound or volatile intermediates. - Instability of the compound under experimental conditions (e.g., photodegradation).[20][22]- Use silanized glassware to minimize adsorption. - Perform a mass balance study, including analysis of the headspace for volatile compounds. - Run a control experiment without inoculum or catalyst in the dark to check for abiotic degradation.[22]
Low recovery of bromide or fluoride ions in the medium. - Incomplete degradation of the parent compound. - Formation of brominated polymeric products or other organobromine intermediates.[16][17] - Precipitation of fluoride ions with cations in the medium (e.g., Ca²⁺).- Correlate ion release with the disappearance of the parent compound. - Use LC-MS/MS to screen for brominated dimers or other unexpected products.[16][17] - Analyze both the aqueous phase and any precipitates for halide content.
Experimental Protocols
Protocol 1: Screening for Microbial Degradation

This protocol outlines a general method for enriching and isolating microorganisms capable of degrading this compound.

  • Prepare Mineral Salts Medium (MSM): Create a sterile MSM buffered to a pH of 7.0.

  • Enrichment:

    • Inoculate 100 mL of MSM with a sample from a contaminated environment (e.g., industrial sludge).

    • Add this compound as the sole carbon source at a non-toxic concentration (e.g., 10-50 mg/L).

    • Incubate at 30°C on a rotary shaker (150 rpm).

    • Periodically (e.g., every 1-2 weeks), transfer an aliquot (5-10%) to fresh medium. Continue for several cycles to enrich for degrading microorganisms.

  • Isolation:

    • Plate serial dilutions from the enrichment culture onto MSM agar plates.

    • Use the vapor phase of this compound as the sole carbon source by placing a crystal of the compound on the lid of the Petri dish.

    • Isolate distinct colonies that show growth.

  • Degradation Assay:

    • Grow pure cultures in liquid MSM with the target compound.

    • Monitor the degradation over time by measuring the compound's concentration using HPLC.[13][23]

    • Analyze samples at various time points with LC-MS/MS to identify intermediates and with ion chromatography to detect bromide and fluoride release.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This protocol provides a starting point for developing a method to analyze this compound and its potential degradation products.

  • Sample Preparation:

    • Collect aqueous samples from the degradation experiment at set time points.

    • Centrifuge or filter (0.22 µm) to remove biomass or particulates.

    • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration, particularly for complex matrices.[24]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[25]

    • Mobile Phase: A gradient of methanol and water, both acidified with 0.1% formic acid, is a common starting point for separating phenols.[13]

    • Flow Rate: 0.5 mL/min.[25]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative mode, which is highly effective for phenolic compounds.[25]

    • Scan Mode:

      • Initially, perform a full scan to identify the molecular ions of potential products.

      • Use precursor ion scanning to selectively detect compounds that share a common fragment (e.g., scanning for precursors of Br⁻ ions).[16]

      • Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of the parent compound and identified intermediates.[24][25]

Data Presentation
Table 1: Example Degradation Data for Related Compounds

Quantitative data for this compound is not available. This table presents typical data from studies on analogous compounds to provide a reference for expected experimental outcomes.

CompoundExperimental SystemKey ParameterValueReference
PhenolH₂O₂/UV AOPDegradation after 60 min>80%[21]
3-Trifluoromethyl-4-nitrophenolAqueous Photolysis (pH 7)Half-life91.7 hours[20]
2,4-DichlorophenolGlow Discharge ElectrolysisMineralization to CO₂Eventual[14]
Bromoxynil (dibromophenol)Cu-catalyzed HydrodebrominationDebrominationComplete[26]
PhenolMicrobubble OxidationDegradation after 3 hours>96%[27]

Visualizations

plausible_degradation_pathway cluster_path1 Pathway 1: Reductive Debromination cluster_path2 Pathway 2: Initial Oxidation parent This compound p1_int1 3-(Trifluoromethyl)phenol parent->p1_int1 [H] -Br⁻ p2_int1 Brominated Trifluoromethyl Catechol parent->p2_int1 Hydroxylation p1_int2 Trifluoromethylated Catechol p1_int1->p1_int2 Hydroxylation cleavage Ring Cleavage p1_int2->cleavage p2_int2 Debrominated Trifluoromethyl Catechol p2_int1->p2_int2 Reductive Debromination p2_int2->cleavage end_products Aliphatic Intermediates (e.g., Trifluoroacetate, CO₂, H₂O, Br⁻) cleavage->end_products experimental_workflow cluster_analysis Analytical Suite start Start: Design Degradation Experiment (Microbial / AOP / Photolytic) sampling Time-Course Sampling (e.g., 0, 2, 6, 24, 48h) start->sampling hplc HPLC Analysis: Parent Compound Quantification sampling->hplc Aqueous Sample lcms LC-MS/MS Analysis: Intermediate Identification hplc->lcms ic Ion Chromatography: Br⁻ and F⁻ Quantification lcms->ic toc TOC Analysis: Mineralization Assessment ic->toc data Data Interpretation: - Calculate Degradation Rate - Propose Pathway - Assess Mineralization toc->data troubleshoot Troubleshooting Required? data->troubleshoot troubleshoot->sampling Yes, optimize & re-run end End: Report Findings troubleshoot->end No

References

Technical Support Center: Byproducts of 3-Trifluoromethylphenol Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the electrophilic bromination of 3-trifluoromethylphenol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts during the bromination of 3-trifluoromethylphenol?

A1: The bromination of 3-trifluoromethylphenol is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of both the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group. The hydroxyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.

This results in a mixture of brominated isomers. The primary expected byproducts are monobrominated, dibrominated, and potentially tribrominated isomers. The substitution pattern is a result of the competing directing effects.

Potential Monobrominated Byproducts:

  • 2-Bromo-3-(trifluoromethyl)phenol: Bromination ortho to the hydroxyl group.

  • 4-Bromo-3-(trifluoromethyl)phenol: Bromination para to the hydroxyl group.

  • 6-Bromo-3-(trifluoromethyl)phenol: Bromination ortho to the hydroxyl group.

Potential Di- and Tri-brominated Byproducts:

  • 2,4-Dibromo-3-(trifluoromethyl)phenol

  • 2,6-Dibromo-3-(trifluoromethyl)phenol

  • 4,6-Dibromo-3-(trifluoromethyl)phenol

  • 2,4,6-Tribromo-3-(trifluoromethyl)phenol

The formation of multiple products is common, and their separation can be challenging.[1]

Q2: How can I control the formation of byproducts?

A2: Controlling the reaction conditions is crucial for minimizing unwanted byproducts and improving the yield of the desired isomer. Key parameters to consider include:

  • Solvent: The polarity of the solvent significantly influences the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) generally favor monobromination. In contrast, polar solvents like water can lead to the formation of polybrominated products, such as 2,4,6-tribromophenol from phenol.

  • Temperature: Performing the reaction at low temperatures (e.g., 0°C) can help to increase selectivity and reduce the formation of multiple byproducts.

  • Stoichiometry of Bromine: Using a 1:1 molar ratio of 3-trifluoromethylphenol to bromine will favor monobromination. An excess of bromine will increase the likelihood of di- and tri-bromination.

  • Lewis Acid Catalysts: While phenols are activated rings that can often be brominated without a catalyst, the use of a mild Lewis acid can sometimes influence regioselectivity. However, for highly activated substrates, it may also promote polysubstitution.

Q3: What are the best methods for separating the isomeric byproducts?

A3: The separation of brominated isomers of 3-trifluoromethylphenol can be challenging due to their similar physical properties. The most common and effective technique is silica gel column chromatography .[1]

For analytical and preparative separations, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Developing a suitable HPLC method will likely involve:

  • Stationary Phase: A C18 or other reverse-phase column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of the product mixture, providing both separation and identification of the components based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

Issue 1: Low yield of the desired monobrominated product and formation of multiple products.
Potential Cause Troubleshooting Step Expected Outcome
Reaction is too aggressive, leading to polysubstitution. 1. Lower the reaction temperature. Start at 0°C or even lower. 2. Use a less polar solvent (e.g., dichloromethane, carbon tetrachloride). 3. Add the bromine solution dropwise over a longer period to maintain a low concentration of bromine in the reaction mixture.Increased selectivity for monobromination and reduced formation of di- and tri-brominated byproducts.
Incorrect stoichiometry. Ensure an accurate 1:1 molar ratio of 3-trifluoromethylphenol to bromine for monobromination.Favors the formation of monobrominated products over polybrominated ones.
Issue 2: Difficulty in separating the isomeric byproducts by column chromatography.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient resolution on silica gel. 1. Use a longer column or a finer mesh silica gel. 2. Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. 3. Consider using a different stationary phase for HPLC, such as a phenyl-hexyl or a column designed for aromatic compounds.Better separation of the isomeric peaks, allowing for the isolation of pure compounds.
Co-elution of isomers. For HPLC, adjust the mobile phase composition, gradient slope, and temperature. Small changes in these parameters can significantly affect the selectivity for closely related isomers.Resolution of co-eluting peaks into distinct signals.
Issue 3: Ambiguous identification of the isolated byproducts.
Potential Cause Troubleshooting Step Expected Outcome
Lack of reference standards. Characterize the isolated fractions using a combination of spectroscopic techniques: - ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. - ¹³C NMR: The number of signals and their chemical shifts will confirm the substitution pattern. - GC-MS: The fragmentation pattern can provide clues to the bromine position.Unambiguous structural elucidation of the isolated byproducts.

Quantitative Data Summary

ProductPosition of BrominationExpected Relative Abundance
Main Monobrominated Products
4-Bromo-3-(trifluoromethyl)phenolpara to -OHMajor
2-Bromo-3-(trifluoromethyl)phenolortho to -OHMinor
6-Bromo-3-(trifluoromethyl)phenolortho to -OHMinor
Potential Polybrominated Byproducts
2,4-Dibromo-3-(trifluoromethyl)phenolortho, para to -OHFormed with excess bromine
4,6-Dibromo-3-(trifluoromethyl)phenolortho, para to -OHFormed with excess bromine
2,6-Dibromo-3-(trifluoromethyl)phenolortho, ortho to -OHFormed with excess bromine
2,4,6-Tribromo-3-(trifluoromethyl)phenolortho, para, ortho to -OHFormed with significant excess bromine

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethyl)phenol[1]
  • Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by chromatography on silica gel to separate the isomeric bromophenols.

Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethyl)phenol
  • To a solution of 3-(trifluoromethyl)phenol (62 mmol) in a suitable solvent, add bromine (68 mmol) dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Pour the mixture into water and extract with dichloromethane.

  • Combine the organic layers and wash sequentially with a 4% sodium bicarbonate solution and saturated saline.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the mobile phase.

Visualizations

Reaction_Pathway Bromination of 3-Trifluoromethylphenol cluster_products Byproducts A 3-Trifluoromethylphenol C Reaction Mixture (Isomeric Products) A->C B Bromine (Br2) B->C P1 2-Bromo-3-(trifluoromethyl)phenol C->P1 ortho-substitution P2 4-Bromo-3-(trifluoromethyl)phenol C->P2 para-substitution P3 6-Bromo-3-(trifluoromethyl)phenol C->P3 ortho-substitution P4 Di/Tri-bromo byproducts C->P4 polysubstitution

Caption: Reaction pathway for the bromination of 3-trifluoromethylphenol, leading to a mixture of isomeric byproducts.

Troubleshooting_Workflow Troubleshooting Low Yield of Monobrominated Product Start Low Yield of Monobrominated Product Q1 Is there evidence of polysubstitution? Start->Q1 A1_Yes Decrease reaction temperature Use less polar solvent Slow addition of Bromine Q1->A1_Yes Yes A1_No Check stoichiometry of reactants Q1->A1_No No End Improved Yield A1_Yes->End A1_No->End

Caption: A logical workflow for troubleshooting low yields of the desired monobrominated product.

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient phenols. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these specific substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an electron-deficient phenol failing or giving low yields?

A1: Direct Suzuki coupling with phenols is challenging because the hydroxyl group (-OH) is a poor leaving group. For the reaction to proceed, the phenol must first be "activated" by converting the hydroxyl group into a better leaving group.[1] Common reasons for failure or low yield include inefficient activation, suboptimal catalyst-ligand combination, or an inappropriate choice of base. Electron-withdrawing groups on the phenol can increase reactivity once activated.[1][2]

Q2: How can I activate my electron-deficient phenol for Suzuki coupling?

A2: Activation involves converting the phenol into a derivative with a better leaving group. Several strategies exist, with the choice depending on the specific substrate and desired reactivity. Common activated phenol derivatives include:

  • O-Aryl Carbamates: These have shown good reactivity, especially with microwave assistance.[1]

  • O-Aryl Carbonates: Considered a good balance between reactivity and being environmentally friendly.[1]

  • O-Aryl Ethers (e.g., Anisoles, 2-Pyridyl Ethers): Aryl methyl ethers can be coupled using nickel-based catalysts. 2-Pyridyl ethers offer higher reactivity due to the electron-withdrawing nature of the pyridyl ring.[1]

  • O-Aryl Esters (Aryl Carboxylates): These have been successfully used with nickel catalysts.[1]

Q3: Which catalyst system is best for coupling activated electron-deficient phenols?

A3: The choice of catalyst is crucial. While palladium is the traditional catalyst for Suzuki couplings, nickel-based catalysts are often superior for less reactive electrophiles like activated phenols.[1][3]

  • For Palladium-based systems: Use bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the rate-limiting oxidative addition step.[2]

  • For Nickel-based systems: Catalysts like NiCl₂(PCy₃)₂ have proven effective for coupling various activated phenols, including esters and carbonates.[1]

Q4: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I prevent this?

A4: Protodeboronation is a common side reaction, especially under harsh basic conditions or at elevated temperatures. To mitigate this:

  • Use milder reaction conditions: Lower the temperature if possible.

  • Use a more stable boronic acid derivative: Boronic esters (e.g., pinacol esters) are generally more stable than boronic acids.[6][7]

  • Choose the base carefully: A weaker base or a fluoride source like KF might be beneficial.[8][9]

Q5: What are the best bases to use for Suzuki coupling with electron-deficient phenols?

A5: The transmetalation step is often slow with electron-deficient partners and requires a suitable base to proceed efficiently.[4] Strong bases are generally preferred.

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and effective.[4][8]

  • Organic Bases: Strong organic bases like t-BuOK can also be very effective, particularly in combination with sterically hindered substrates.[5]

The choice of base can also depend on the solvent system used.[3][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Poor activation of the phenol. 2. Inactive catalyst. 3. Inappropriate ligand or base. 4. Reaction temperature is too low.1. Try a different activating group for the phenol (e.g., carbonate, carbamate).[1] 2. Use a more active catalyst system (e.g., a Ni-based catalyst or a Pd catalyst with a bulky, electron-rich ligand).[1][3] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK).[4][5] 4. Gradually increase the reaction temperature.
Formation of Homocoupled Product (Boronic Acid Dimer) 1. Presence of oxygen in the reaction. 2. Catalyst promoting homocoupling.1. Thoroughly degas the reaction mixture and maintain an inert (N₂ or Ar) atmosphere.[11] 2. Use bulky ligands to suppress homocoupling.[12]
Dehalogenation of Aryl Halide (if applicable) 1. Base is too strong. 2. Unfavorable solvent choice.1. Switch to a milder base such as K₂CO₃ or KF.[13] 2. Screen different solvents.
Protodeboronation (Loss of Boronic Acid) 1. Harsh reaction conditions (high temperature, strong base). 2. Instability of the boronic acid.1. Use milder conditions (lower temperature, weaker base). 2. Use a more stable boronic ester (e.g., pinacol ester).[6][7]
Reaction Stalls 1. Catalyst deactivation (e.g., formation of palladium black). 2. Insufficient base.1. Use a more robust catalyst or a pre-catalyst that is less prone to decomposition.[3][12] 2. Use a higher loading of the base (e.g., >2 equivalents).[11]

Data Summary Tables

Table 1: Comparison of Phenol Activation Strategies

Activating Group Typical Catalyst Advantages Disadvantages
O-Aryl Carbonate Ni(cod)₂-DCyPF, NiCl₂(PCy₃)₂Good reactivity, environmentally friendlier.[1]Can require long reaction times.[1]
O-Aryl Carbamate Pd-based catalystsGood reactivity, can be enhanced by microwaves.[1]May require specific ligands for optimal performance.
O-Aryl Ester NiCl₂(PCy₃)₂Readily prepared from phenols.[1]Palladium catalysts can be ineffective.[1]
O-Aryl Ether (Anisole) Ni(cod)₂/ICyCan be effective for some substrates.[1]Generally less reactive than other activated forms.[1]
O-Aryl 2-Pyridyl Ether NiCl₂(PCy₃)₂Higher reactivity due to the pyridyl group.[1]Synthesis of the starting material is an extra step.

Table 2: Recommended Catalyst Systems for Activated Electron-Deficient Phenols

Catalyst System Ligand Type Typical Loading (mol%) Key Advantages
Pd(OAc)₂ / SPhos Buchwald-type phosphine1-2High activity for a broad range of substrates, including electron-deficient ones.
Pd₂(dba)₃ / XPhos Buchwald-type phosphine1-2Excellent for sterically hindered and electron-poor substrates.
NiCl₂(PCy₃)₂ Trialkylphosphine2-5Superior for less reactive electrophiles like aryl esters and carbonates.[1]
Ni(cod)₂ / ICy N-Heterocyclic Carbene (NHC)2-5Effective for coupling aryl methyl ethers.[1]
Pd-NHC Complexes N-Heterocyclic Carbene (NHC)0.05-1High efficiency, especially for sterically hindered substrates.[5]

Table 3: Common Bases for Suzuki Coupling of Electron-Deficient Partners

Base Strength Typical Solvent System Comments
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates.
Cs₂CO₃ StrongTHF, DioxaneCan accelerate slow reactions, but is more expensive.
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂OCommon and effective, a good starting point for optimization.[8]
t-BuOK Very StrongDioxane, THFHighly effective, especially for sterically demanding couplings.[5]
KF WeakToluene, THFFluoride ions can activate the boronic acid; can prevent ester cleavage.[8][9]

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki Coupling of an Activated Phenol

This protocol provides a general starting point. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary.

  • Preparation: To an oven-dried reaction vessel, add the activated phenol (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF, often with a small amount of water) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium or nickel precursor and the ligand (if not using a pre-catalyst). Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ (Base) PdII_R R-Pd(II)-R' L_n Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 R-R' Product_out Coupled Product (R-R') RedEl->Product_out RX_in Activated Phenol (R-X) RX_in->OxAdd Boronic_in Boronic Acid/Ester (R'-B(OR)₂) Boronic_in->Trans Base_in Base Base_in->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenol_Activation Phenol Electron-Deficient Phenol (Ar-OH) Activation Activation Step (e.g., + ClCO₂R, Base) Phenol->Activation Activated Activated Phenol (Ar-O-Leaving Group) Activation->Activated Suzuki Suzuki Coupling [Pd] or [Ni] catalyst, Boronic Acid, Base Activated->Suzuki Product Biaryl Product (Ar-Ar') Suzuki->Product

Caption: Workflow for activating phenols for use in Suzuki coupling.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Activation Is Phenol Activation Sufficient? Start->Check_Activation Improve_Activation Screen Activating Groups (Carbonate, Carbamate, etc.) Check_Activation->Improve_Activation No Check_Catalyst Is Catalyst System Optimal? Check_Activation->Check_Catalyst Yes Improve_Activation->Check_Catalyst Improve_Catalyst Try Ni-based Catalyst or Pd with Bulky Ligand Check_Catalyst->Improve_Catalyst No Check_Base Is Base/Solvent Appropriate? Check_Catalyst->Check_Base Yes Improve_Catalyst->Check_Base Improve_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃, t-BuOK) Check_Base->Improve_Base No Success Successful Coupling Check_Base->Success Yes Improve_Base->Success

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2-Bromo-5-trifluoromethylphenol. The inherent steric hindrance from the ortho-bromo substituent, combined with the electronic effects of the trifluoromethyl group, often necessitates careful optimization of reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

General Strategies

Q1: What are the primary challenges when working with this compound and what are the general strategies to overcome them?

A1: The main challenges stem from the steric bulk of the bromine atom at the ortho position to the hydroxyl group. This hindrance can impede the approach of reagents to the phenolic oxygen and slow down key steps in cross-coupling reactions, such as oxidative addition to a metal catalyst. The strong electron-withdrawing nature of the meta-trifluoromethyl group also deactivates the aromatic ring.

General strategies include:

  • Catalyst & Ligand Selection: For cross-coupling reactions, the use of palladium catalysts with bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the active catalytic species and promote the challenging oxidative addition and reductive elimination steps.[1]

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.[2] Microwave-assisted synthesis can also be effective in accelerating slow reactions.[3]

  • Reagent Choice: When possible, using less sterically demanding reagents can improve reaction rates. For etherification, stronger bases may be required to fully deprotonate the hindered phenol.

  • Solvent Optimization: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents like toluene, dioxane, or THF are common for cross-coupling reactions.[1]

Troubleshooting Specific Reactions
Buchwald-Hartwig Amination

Q2: I am experiencing low to no yield in a Buchwald-Hartwig amination reaction with this compound. How can I troubleshoot this?

A2: Low yields in this reaction are common due to the sterically hindered and electron-deficient nature of the substrate. The key is to select a catalyst system that can efficiently facilitate the C-N bond formation.

Troubleshooting Steps:

  • Evaluate the Catalyst System: This is the most critical factor. Standard catalysts may not be effective.

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, more reliable and active G3 or G4 palladacycle precatalysts are often preferred for challenging substrates as they lead to more reproducible results.[1]

    • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential. The choice of ligand often depends on the coupling partner (the amine). Screen a panel of ligands to find the optimal one for your specific substrate.[1]

  • Select the Appropriate Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective and may minimize side reactions.

  • Optimize Solvent and Temperature: Ensure the use of anhydrous aprotic solvents like toluene or dioxane.[1] Reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1]

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Bromides

Coupling PartnerRecommended LigandsPalladium PrecursorBaseSolventTypical Temp. (°C)
Primary/Secondary Aliphatic Aminest-BuXPhos, BrettPhos, RuPhos[1]Pd₂(dba)₃, G3/G4 PalladacyclesNaOtBu, LHMDSToluene, Dioxane80 - 110
Aryl Amines (Anilines)XPhos, SPhos[1]Pd₂(dba)₃, G3/G4 PalladacyclesNaOtBu, K₃PO₄Toluene, Dioxane100 - 110
Ammonia or EquivalentsJosiphos-type ligands, tBuXPhos[1]Pd(OAc)₂, Pd₂(dba)₃NaOtBuToluene, Dioxane100 - 110
Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling with this compound is sluggish and gives significant amounts of starting material back. What conditions should I try?

A3: The Suzuki reaction with this substrate is challenging due to the difficulty of the oxidative addition step. The selection of the palladium catalyst, ligand, and base is critical for success.

Troubleshooting Steps:

  • Catalyst and Ligand: A Pd(0) source is needed. Pd(PPh₃)₄ is a common choice. Alternatively, generating the Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand is effective. For hindered substrates, bulky and electron-rich ligands can accelerate the reaction.

  • Base and Solvent System: An aqueous base is required to activate the boronic acid for transmetalation.[4] A mixture of an organic solvent (like toluene, dioxane, or DME) with an aqueous solution of a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is standard. For very hindered substrates, stronger bases like K₃PO₄ or CsF may be beneficial.

  • Boronic Acid Stability: Ensure the quality of the boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester) to prevent protodeboronation, a common side reaction.[5]

Table 2: Recommended Conditions for Suzuki Coupling of Hindered Aryl Bromides

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically 1-5 mol%.
Ligand PPh₃, SPhos, RuPhos, dppfBulky, electron-rich ligands are preferred.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution is typically used (e.g., 2M).
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂ODegassed solvents are crucial to prevent catalyst oxidation.
Temperature 80 - 110 °CHigher temperatures are often required.
Sonogashira Coupling

Q4: How can I achieve a successful Sonogashira coupling with the sterically hindered this compound?

A4: The Sonogashira coupling relies on a dual catalytic system of palladium and copper(I).[6] The steric hindrance of the ortho-bromo group can make this reaction challenging, but it is often achievable with the right conditions.

Key Considerations:

  • Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are used. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[6][7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.[6]

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used if the amine base is not used as the solvent.

  • Temperature: Reactions can often be run at room temperature but may require gentle heating (40-60 °C) for hindered substrates.[6]

O-Alkylation / Etherification

Q5: I am struggling with the O-alkylation (Williamson ether synthesis) of this compound. The reaction is very slow. What methods are more effective?

A5: The steric hindrance from the ortho-bromo group and the reduced nucleophilicity of the phenoxide due to the electron-withdrawing CF₃ group make O-alkylation difficult. Standard conditions (e.g., K₂CO₃ in acetone) are often ineffective.

Potential Solutions:

  • Stronger Base: Use a stronger base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are good choices.

  • Higher Temperatures: Refluxing in a higher-boiling solvent like DMF or DMSO can provide the necessary energy to overcome the activation barrier.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with a base like concentrated NaOH or solid KOH in a two-phase system (e.g., dichloromethane/water) can be highly effective for hindered phenols.

  • Alternative Methods: For very challenging cases, consider alternative etherification methods such as the Mitsunobu reaction, although this requires an alcohol as the alkylating agent rather than an alkyl halide.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).[1]

  • Reagents: Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).[8]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Solvent: Add a degassed solvent mixture (e.g., toluene/ethanol/water 8:1:1, 10 mL).[8]

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[8]

General Protocol for Sonogashira Coupling
  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DIPA), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and CuI (1-3 mol%) under an inert atmosphere.[6]

  • Reagents: Add the amine base (e.g., DIPA, 3-5 eq) if not used as the solvent, followed by the terminal alkyne (1.1-1.5 eq).[6]

  • Reaction: Stir the reaction at room temperature or with gentle heating for 3-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.[6]

  • Purification: Wash the filtrate with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.[6]

Visualizations

Buchwald_Hartwig_Cycle cluster_info Key Steps Affected by Steric Hindrance pd0 Pd(0)L₂ ox_add Oxidative Addition (Slow step due to steric hindrance) pd0->ox_add + Ar-Br pd_complex1 L₂Pd(Ar)(Br) ox_add->pd_complex1 ligand_exchange Amine Coordination + Deprotonation pd_complex1->ligand_exchange + HNR₂ + Base pd_complex2 L₂Pd(Ar)(NR₂) ligand_exchange->pd_complex2 red_elim Reductive Elimination (Promoted by bulky ligands) pd_complex2->red_elim red_elim->pd0 + Ar-NR₂

References

Technical Support Center: Synthesis of 2-Bromo-5-trifluoromethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-trifluoromethylphenol and its subsequent derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting and FAQs

Q1: My yield of this compound from the direct bromination of 3-trifluoromethylphenol is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the direct bromination of 3-trifluoromethylphenol are a common issue, often stemming from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are key factors to troubleshoot:

  • Stoichiometry: Ensure the molar equivalents of bromine are carefully controlled. While a 1:1 molar ratio of 3-trifluoromethylphenol to bromine is theoretically required, slight adjustments may be necessary. Using a large excess of bromine should be avoided as it can lead to over-bromination (dibromo- or tribromo- products).

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period, such as 18 hours, to ensure completion.[1][2] If the reaction is sluggish, monitoring by TLC or GC is crucial to determine the optimal reaction time. Avoid excessively high temperatures, which can promote side reactions.[3]

  • Solvent Choice: Carbon disulfide and dichloromethane are commonly used solvents for this reaction.[1][2] The choice of solvent can influence reactivity and selectivity.

  • Isomer Formation: The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. This leads to the formation of multiple isomers, primarily this compound and 2-bromo-3-trifluoromethylphenol, which directly impacts the isolated yield of the desired product.[2] Efficient purification is critical to isolate the correct isomer.

Q2: I am observing the formation of multiple isomers during the bromination of 3-trifluoromethylphenol. How can I effectively separate the desired this compound?

A2: The formation of a mixture of isomers is a known challenge in this synthesis.[2] The most effective method for separating this compound from its isomers (like 2-bromo-3-trifluoromethylphenol) is silica gel column chromatography.[1][2] A non-polar eluent system, such as dichloromethane/hexane, is typically employed.[1] Careful selection of the solvent ratio and close monitoring of the fractions (e.g., by TLC) are essential for achieving a clean separation.

Q3: What alternative synthesis routes exist for producing aryl bromides if direct bromination proves inefficient?

A3: The Sandmeyer reaction is a powerful and widely used alternative for synthesizing aryl halides from aryl diazonium salts.[4][5] This method can offer different selectivity and may be advantageous if the starting aniline is readily available. The general process involves:

  • Diazotization: An aromatic amine (e.g., 2-Amino-5-trifluoromethylphenol) is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Displacement: The diazonium group is then replaced with a bromine atom using a copper(I) bromide (CuBr) catalyst.[4][6]

This route provides a reliable way to introduce bromine at a specific position on the aromatic ring, often with high yields.[5]

Q4: I am attempting to synthesize an ether or amine derivative from this compound via an Ullmann condensation, but the reaction is failing. What should I investigate?

A4: The Ullmann condensation is a copper-promoted reaction used to form C-O, C-N, and C-S bonds with aryl halides.[7][8] Failures in this reaction often relate to the reaction conditions, which are typically harsh. Key parameters to check are:

  • Catalyst: The reaction requires a copper catalyst. This can be copper powder, copper(I) salts (e.g., CuI), or copper(II) salts.[7][9] The choice and quality of the copper source are critical.

  • Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 200 °C.[7][9] Ensure your reaction is reaching the necessary temperature.

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[7]

  • Ligands: Modern Ullmann protocols often employ ligands (e.g., phenanthroline, diamines) to facilitate the reaction at lower temperatures.[10] The absence of a suitable ligand can stall the reaction.

  • Base: A base is required to deprotonate the nucleophile (the phenol or amine). Common bases include potassium carbonate or cesium carbonate.

Q5: What are the best practices for the work-up and purification of the crude this compound product after direct bromination?

A5: A proper work-up procedure is crucial for removing impurities and unreacted reagents, thereby improving the final yield and purity. A typical procedure involves:

  • Quenching: After the reaction is complete, the mixture should be washed with an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.[2]

  • Extraction: The reaction mixture is partitioned between an organic solvent (like dichloromethane) and water.[1] The organic layer is collected.

  • Washing: The organic phase should be washed sequentially with water and then a saturated aqueous sodium chloride (brine) solution to remove water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1][2]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Final Purification: The resulting crude residue is then purified, most commonly by silica gel column chromatography, to yield the pure product.[1][2]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound via Direct Bromination

Starting MaterialBrominating AgentSolventReaction TimeYieldReference
3-TrifluoromethylphenolBromine (Br₂)Carbon Disulfide18 hours53%[1]
3-TrifluoromethylphenolBromine (Br₂)Dichloromethane18 hours3-76% (isomer mix)[2]

Table 2: Hypothetical Yields in a Multi-Step Synthesis Involving Bromination

StepReactionStarting MaterialProductHypothetical Yield (%)
1Acetylation2-Amino-5-(trifluoromethyl)phenolN-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide95
2BrominationN-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamideN-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide85
3DeprotectionN-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide2-Amino-4-bromo-5-(trifluoromethyl)phenolNot Specified

Note: Data in Table 2 is based on a proposed synthetic pathway and actual yields may vary.[11]

Experimental Protocols

Protocol 1: Direct Bromination of 3-Trifluoromethylphenol[1]

  • Dissolve 3-trifluoromethylphenol (0.38 mol) in carbon disulfide (240 ml) in a suitable reaction vessel.

  • Slowly add bromine (0.38 mol) dropwise to the stirred solution at room temperature.

  • Allow the reaction mixture to stir continuously at room temperature for approximately 18 hours.

  • After 18 hours, partition the reaction solution between dichloromethane (200 ml) and water (100 ml).

  • Separate the organic phase and wash it with saturated aqueous sodium chloride (20 ml).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography using a dichloromethane/hexane eluent to obtain pure this compound.

Protocol 2: General Procedure for Sandmeyer Bromination[4][5]

  • Diazotization: Dissolve the starting aniline (1 eq.) in an aqueous solution of a strong acid (e.g., HBr, H₂SO₄). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes to form the diazonium salt.

  • Displacement: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The reaction mixture is then typically extracted with an organic solvent, washed, dried, and concentrated.

  • The crude product is purified by chromatography or distillation.

Visualizations

G cluster_workflow Synthesis Workflow start 3-Trifluoromethylphenol react Add Bromine (Br₂) in Carbon Disulfide Stir 18h @ RT start->react Bromination workup Work-up: 1. Quench (Na₂S₂O₃) 2. Extract (DCM) 3. Wash (Brine) 4. Dry (Na₂SO₄) react->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify Crude Product end This compound purify->end Purified Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_isomers Isomer mixture observed (TLC/GC analysis)? start->check_isomers check_sm Starting material remaining? check_isomers->check_sm No sol_purify Solution: Optimize column chromatography check_isomers->sol_purify Yes check_overbrom Higher MW impurities (over-bromination)? check_sm->check_overbrom No sol_time Solution: Increase reaction time or gently heat check_sm->sol_time Yes sol_stoch Solution: Reduce Br₂ equivalents and monitor closely check_overbrom->sol_stoch Yes sol_workup Solution: Review work-up procedure for product loss check_overbrom->sol_workup No

Caption: Troubleshooting decision tree for low yield in bromination synthesis.

G cluster_pathway Simplified Bromination Pathway phenol 3-Trifluoromethylphenol intermediate Sigma Complex (Resonance Stabilized) phenol->intermediate Electrophilic Attack (Ortho to -OH) br2 Br-Br br2->intermediate product This compound intermediate->product Deprotonation hbr HBr intermediate->hbr

Caption: Simplified pathway for electrophilic aromatic bromination of the phenol.

References

Preventing homocoupling in Suzuki reactions of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Suzuki Reactions of 2-Bromo-5-trifluoromethylphenol

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during their experiments, with a specific focus on preventing homocoupling with this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of your boronic acid (or ester) reagent couple to form a symmetrical biaryl byproduct. This is highly undesirable as it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate due to their structural similarity to the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling in my palladium-catalyzed Suzuki reaction?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2][5] Similarly, using a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient initial reduction to the active Pd(0) state can lead to the formation of Pd(II) species that promote homocoupling.[1][5][6]

Q3: My substrate, this compound, is electron-deficient. How does this affect the likelihood of homocoupling?

A3: The electron-withdrawing trifluoromethyl group in your substrate makes the aryl bromide more susceptible to oxidative addition, which is the first step in the desired catalytic cycle. While this can be beneficial for the main reaction, it does not inherently prevent homocoupling. If conditions are not optimal (e.g., presence of oxygen, inappropriate ligand), the homocoupling of the boronic acid partner can still be a significant competing reaction.[7][8]

Q4: How can I visually identify if homocoupling is a significant issue in my reaction?

A4: The most direct way to identify homocoupling is by analyzing your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of a symmetrical biaryl byproduct, derived from your boronic acid, is a clear indicator of homocoupling.[2][4]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.

Problem: Significant formation of homocoupled biaryl byproduct is observed.

Below is a logical workflow to troubleshoot and minimize this side reaction.

G start Start: Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst What is the palladium source? degas->catalyst Yes improve_degas Action: Improve degassing procedure. (e.g., freeze-pump-thaw, sparging) degas->improve_degas No ligand Is the ligand appropriate? catalyst->ligand Pd(0) use_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) catalyst->use_pd0 Pd(II) base Could the base be optimized? ligand->base Yes use_buchwald Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand->use_buchwald No screen_bases Action: Screen alternative bases (e.g., K3PO4, Cs2CO3) base->screen_bases No end End: Homocoupling Minimized base->end Yes improve_degas->degas use_pd0->catalyst use_buchwald->ligand screen_bases->base

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Potential Causes & Recommended Actions
Potential CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[3][9]Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[9]
Use of a Pd(II) Precatalyst While Pd(II) precatalysts are common, their reduction to the active Pd(0) species can sometimes initiate homocoupling.[9] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can be beneficial.[9][10][11]Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[9][10][11]
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are highly recommended.[2][6]These ligands accelerate the desired catalytic cycle, particularly the reductive elimination step, making the competing homocoupling pathway less favorable.[2][12]
Suboptimal Base or Solvent The base activates the boronic acid for transmetalation. The choice of base and solvent can influence reaction kinetics and selectivity.[2][13] Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and aprotic solvents (e.g., dioxane, THF, toluene), potentially with a small amount of water.[4][13]Optimization of base and solvent can improve the rate of the desired cross-coupling relative to homocoupling.
High Boronic Acid Concentration A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Degassing: Degas the solvent mixture by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Preparation: In a separate, dry vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reagents via syringe.

  • Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[3][4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Reaction Mechanisms

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_homocoupling Proposed Homocoupling Mechanism Pd0 Pd(0)L2 PdII Pd(II) Species Pd0->PdII Oxidation Oxygen O2 Oxygen->PdII Homocoupling_Step Homocoupling Reaction PdII->Homocoupling_Step Boronic1 Ar'-B(OH)2 Boronic1->Homocoupling_Step Boronic2 Ar'-B(OH)2 Boronic2->Homocoupling_Step Homocoupling_Step->Pd0 Reduction Homocoupled_Product Ar'-Ar' (Homocoupled Product) Homocoupling_Step->Homocoupled_Product

Caption: Proposed mechanism for boronic acid homocoupling mediated by Pd(II) and oxygen.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in managing regioselectivity during the functionalization of 2-Bromo-5-trifluoromethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the functionalization of this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions.

  • Electronic Effects: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the phenolic proton. The bromine atom is also an electron-withdrawing group via induction but can donate electron density through resonance. The interplay of these effects directs incoming electrophiles.

  • Steric Hindrance: The bromine atom at the 2-position provides significant steric bulk, which can hinder reactions at the adjacent ortho-position (C3).

  • Reaction Type: The nature of the reaction (e.g., O-alkylation, C-acylation, cross-coupling) will fundamentally determine the possible outcomes.

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of the metal center and its coordinating ligands can fine-tune regioselectivity by influencing the catalyst's steric and electronic properties.

  • Base and Solvent: The base can influence the formation of the phenoxide and its reactivity. The solvent polarity can affect the solubility of reactants and the stability of intermediates, thereby impacting the reaction pathway.

Q2: Which positions on the this compound ring are most susceptible to functionalization?

A2: The likely sites of functionalization depend on the reaction type:

  • O-Functionalization: The phenolic hydroxyl group is the most acidic site and will readily react with electrophiles under basic conditions to form ethers or esters.

  • C-Functionalization (Electrophilic Aromatic Substitution): Due to the strong deactivating effect of the -CF3 and -Br groups, electrophilic aromatic substitution is generally difficult. When it does occur, the directing effects of the hydroxyl group (ortho-, para-directing) and the bromine and trifluoromethyl groups (meta-directing to themselves) will compete. The most likely positions for electrophilic attack are C4 and C6, with the hydroxyl group being the dominant directing group.

  • Cross-Coupling Reactions: The carbon-bromine bond at the C2 position is the primary site for cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

  • Directed Ortho-Metalation: The hydroxyl group can act as a directing group for lithiation at the C3 position, provided the hydroxyl group is appropriately protected.

Q3: How can I favor O-alkylation over C-alkylation?

A3: The competition between O-alkylation and C-alkylation of the corresponding phenoxide is highly dependent on the reaction conditions.

  • Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making it less nucleophilic and thus favoring C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome.

  • Leaving Group: "Harder" electrophiles (e.g., alkyl chlorides) tend to favor O-alkylation, while "softer" electrophiles (e.g., alkyl iodides) can lead to more C-alkylation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a mixture of biaryl isomers.

  • Significant amounts of homocoupled byproducts.

  • Dehalogenation of the starting material.

Possible Causes and Solutions:

Cause Solution
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and phosphine ligand is crucial for controlling regioselectivity, especially with a sterically hindered and electronically demanding substrate. Screen a panel of catalysts and ligands. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-trifluoromethylphenol and 4-Bromo-3-trifluoromethylphenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a detailed comparison of the reactivity of two structurally isomeric brominated trifluoromethylphenols: 2-Bromo-5-trifluoromethylphenol (CAS 402-05-1) and 4-Bromo-3-trifluoromethylphenol (CAS 320-49-0). This comparison is based on established principles of organic chemistry, predicted physicochemical properties, and representative experimental protocols.

Physicochemical Properties

A summary of the key physical and predicted chemical properties of the two isomers is presented in the table below. These properties can influence reaction conditions, solubility, and acidity, which are crucial factors in determining reactivity.

PropertyThis compound4-Bromo-3-trifluoromethylphenol
CAS Number 402-05-1320-49-0
Molecular Formula C₇H₄BrF₃OC₇H₄BrF₃O
Molecular Weight 241.01 g/mol 241.01 g/mol
Appearance Light brown liquid or low melting solid[1][2]Off-white or light yellow solid[3][4]
Melting Point 22-23 °C[1]44-46 °C[3][4]
Boiling Point 56.0-57.5 °C @ 3.5-4.0 Torr[1]61-63 °C @ 3.5-4.0 Torr[4]
Predicted pKa 7.43 ± 0.10[1]8.39 ± 0.18[4]

Reactivity Analysis

The reactivity of these phenols is primarily governed by the electronic effects of the bromo (Br) and trifluoromethyl (CF₃) substituents on the aromatic ring and the phenolic hydroxyl group.

Electronic Effects of Substituents:

  • Hydroxyl (-OH) group: An activating, ortho, para-directing group due to its strong +M (mesomeric) effect.

  • Bromo (-Br) group: A deactivating, ortho, para-directing group. It exhibits a -I (inductive) effect and a +M effect. The inductive effect is stronger, leading to overall deactivation.

  • Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-directing group due to its powerful -I effect.

The interplay of these electronic effects dictates the reactivity of the two isomers in key reaction types.

G Electronic Effects Influencing Reactivity cluster_0 This compound cluster_1 4-Bromo-3-trifluoromethylphenol a Phenolic Ring (this compound) a_OH -OH (+M, o,p-directing) a_OH->a Activates ring a_Br -Br (-I > +M, o,p-directing) a_Br->a Deactivates ring a_CF3 -CF3 (-I, m-directing) a_CF3->a Strongly deactivates ring b Phenolic Ring (4-Bromo-3-trifluoromethylphenol) b_OH -OH (+M, o,p-directing) b_OH->b Activates ring b_Br -Br (-I > +M, o,p-directing) b_Br->b Deactivates ring b_CF3 -CF3 (-I, m-directing) b_CF3->b Strongly deactivates ring

A diagram illustrating the electronic effects of the substituents.
Acidity

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lower pKa).

  • This compound: The trifluoromethyl group at the meta position to the hydroxyl group exerts a strong electron-withdrawing inductive effect, stabilizing the phenoxide ion. The bromine atom at the ortho position also contributes to this stabilization through its inductive effect.

  • 4-Bromo-3-trifluoromethylphenol: The trifluoromethyl group is at the meta position, and the bromine is at the para position to the hydroxyl group. Both substituents contribute to the stabilization of the phenoxide ion through their inductive effects.

Based on the predicted pKa values, This compound (predicted pKa 7.43) is expected to be more acidic than 4-Bromo-3-trifluoromethylphenol (predicted pKa 8.39) [1][4]. This is likely due to the proximity of the electron-withdrawing bromine atom to the hydroxyl group in the 2-bromo isomer, leading to a more pronounced inductive stabilization of the phenoxide anion.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating and ortho, para-directing group, which will dominate the directing effects in electrophilic aromatic substitution reactions. However, the presence of the deactivating bromo and trifluoromethyl groups will significantly reduce the overall reactivity of the aromatic ring compared to phenol itself.

  • This compound: The positions ortho and para to the hydroxyl group are C4, C6, and C2 (already substituted with bromine). The C4 and C6 positions are activated by the hydroxyl group. The trifluoromethyl group at C5 will deactivate the adjacent C4 and C6 positions. Therefore, substitution is most likely to occur at the C4 and C6 positions, but the overall reaction rate will be slow.

  • 4-Bromo-3-trifluoromethylphenol: The positions ortho to the hydroxyl group are C2 and C6. The C2 position is sterically hindered by the adjacent trifluoromethyl group. The C6 position is electronically favored. The para position is substituted with bromine. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Overall, due to the strong deactivating effect of the trifluoromethyl group, both isomers are expected to be significantly less reactive towards electrophilic aromatic substitution than phenol or bromophenol.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • This compound: The bromine at the C2 position is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group at the meta position.

  • 4-Bromo-3-trifluoromethylphenol: The bromine at the C4 position is activated by the trifluoromethyl group at the ortho position. The proximity of the strong electron-withdrawing CF₃ group is expected to make the bromine in this isomer more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.

Therefore, 4-Bromo-3-trifluoromethylphenol is predicted to be more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the more effective activation of the C-Br bond by the adjacent trifluoromethyl group.

Experimental Protocols

The following are representative, detailed experimental protocols for common reactions involving substituted phenols. These can be adapted for both this compound and 4-Bromo-3-trifluoromethylphenol to explore their reactivity.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers from an alcohol and an alkyl halide. The reactivity of the phenolic hydroxyl group can be assessed by its rate of conversion to the corresponding ether.

Materials:

  • This compound or 4-Bromo-3-trifluoromethylphenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Alkyl halide (e.g., Iodomethane or Ethyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the respective bromotrifluoromethylphenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds and can be used to assess the reactivity of the C-Br bond in each isomer.

Materials:

  • This compound or 4-Bromo-3-trifluoromethylphenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Deionized water

Procedure:

  • In a Schlenk flask, combine the respective bromotrifluoromethylphenol (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and a small amount of deionized water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G General Workflow for Suzuki-Miyaura Coupling start Start reactants Combine Bromotrifluoromethylphenol, Arylboronic Acid, Pd Catalyst, and Base start->reactants inert Establish Inert Atmosphere (Evacuate and backfill with Argon) reactants->inert solvent Add Anhydrous Solvent and Water inert->solvent heat Heat and Stir (80-100 °C, 4-12 h) solvent->heat workup Aqueous Workup (Cool, Dilute, Wash) heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

  • This compound is predicted to be the more acidic of the two isomers.

  • 4-Bromo-3-trifluoromethylphenol is expected to be more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the bromine position.

  • Both isomers are significantly deactivated towards electrophilic aromatic substitution .

The choice between these two isomers will depend on the specific transformation required in a synthetic sequence. The provided experimental protocols can serve as a starting point for researchers to empirically evaluate and compare the reactivity of these compounds in their specific applications.

References

The Enhanced Biological Potential of 2-Bromo-5-trifluoromethylphenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of synthetic compounds is paramount. This guide provides a comparative analysis of the biological activity of derivatives of a brominated trifluoromethylphenol scaffold, highlighting the significant impact of chemical modifications on their therapeutic potential. While direct comparative data for 2-Bromo-5-trifluoromethylphenol derivatives is limited in publicly accessible literature, a comprehensive examination of the closely related 2-Amino-4-bromo-5-(trifluoromethyl)phenol series offers valuable insights into the influence of various substituents on anticancer activity.

The inclusion of a trifluoromethyl group in pharmaceutical candidates is a well-established strategy to enhance metabolic stability and binding affinity.[1] Similarly, halogenation, particularly with bromine, can significantly influence a molecule's lipophilicity and electronic properties, often leading to improved biological activity.[2][3] This guide delves into the cytotoxic effects of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives against various cancer cell lines, presenting key experimental data and methodologies to inform future research and development.

Anticancer Activity: A Quantitative Comparison

The in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was assessed against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, and the results underscore the enhanced potency of the derivatives compared to the parent compound.

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Data sourced from a comparative analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.[1]

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR analysis of the synthesized compounds reveals several key trends that are crucial for guiding the design of more potent analogues:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts the anticancer activity.[1] Even a simple methylation (Compound 1b) leads to a noticeable increase in potency across all tested cell lines compared to the unsubstituted parent compound (1a).

  • Halogen Substitution: The introduction of additional halogen substituents on the aromatic ring further enhances cytotoxic potency.[1] The chloro (1c) and fluoro (1d) derivatives exhibit the lowest IC50 values, suggesting that the electronic and steric properties of these halogens contribute favorably to the interaction with the biological target.[1]

It is hypothesized that these phenolic compounds may exert their anticancer effects by modulating intracellular signaling pathways involved in cancer cell proliferation and survival, potentially by targeting key kinases such as p38 MAP kinase.[1]

G Hypothesized Signaling Pathway Inhibition cluster_0 External Signal cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase->MAPK Pathway p38 MAP Kinase p38 MAP Kinase MAPK Pathway->p38 MAP Kinase Proliferation & Survival Proliferation & Survival p38 MAP Kinase->Proliferation & Survival 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives->p38 MAP Kinase Inhibition

Caption: Hypothesized mechanism of action for the aminophenol derivatives.

Experimental Protocols

General Synthetic Workflow for Derivatives

The synthesis of the title compounds is a multi-step process that involves the introduction of the trifluoromethyl group, followed by nitration, reduction, and subsequent functionalization of the amino group.[1]

G General Synthetic Workflow start 4-bromo-3-(trifluoromethyl)aniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 4-bromo-2-nitro-5-(trifluoromethyl)aniline step1->intermediate1 step2 Reduction (Fe, HCl) intermediate1->step2 parent_compound 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a) step2->parent_compound step3 Functionalization of Amino Group (e.g., Alkylation, Acylation) parent_compound->step3 derivatives Derivatives (1b-d) step3->derivatives

Caption: General synthetic route for the preparation of the title compounds.

Step 1: Nitration To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

Step 2: Reduction 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).[1]

Step 3: Synthesis of Derivatives (1b-d) Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base. Derivatives 1c (-Cl) and 1d (-F) are synthesized through acylation of 1a with the corresponding acid chlorides, followed by reduction of the amide.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Procedure:

  • Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]

G MTT Assay Experimental Workflow start Seed Cancer Cells in 96-well Plate step1 Incubate for 24 hours start->step1 step2 Treat with Test Compounds (Various Concentrations) step1->step2 step3 Incubate for 48 hours step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 4 hours step4->step5 step6 Remove Medium & Add DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 Values step7->end

Caption: Workflow for determining in vitro anticancer activity via MTT assay.

References

2-Bromo-5-trifluoromethylphenol: A Versatile Building Block for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecules. Halogenated phenols, in particular, serve as versatile precursors in a myriad of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Bromo-5-trifluoromethylphenol stands out as a valuable scaffold, offering a unique combination of electronic properties and reactive handles. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the bromo substituent provides a prime site for palladium-catalyzed C-C and C-N bond formation.

This guide provides a comparative analysis of this compound against its chloro and iodo analogues in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein, based on established reactivity principles and illustrative examples, aims to inform substrate selection and reaction optimization for researchers leveraging these critical synthetic tools.

Performance Comparison in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength, following the general trend: I > Br > Cl. The weaker C-I bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step, leading to faster reactions and typically higher yields under milder conditions. Conversely, the stronger C-Cl bond requires more forcing conditions, including more active and often more expensive catalysts and ligands, to achieve comparable results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table provides an illustrative comparison of the expected performance of 2-halo-5-trifluoromethylphenols when coupled with 4-methoxyphenylboronic acid. While direct comparative data for this specific substrate series is not available in a single study, the yields are extrapolated based on the known reactivity trends of aryl halides.

Aryl HalideHalogenIllustrative Yield (%)Relative Reactivity
2-Iodo-5-trifluoromethylphenolIodo90-98%Highest
This compound Bromo 85-95% High
2-Chloro-5-trifluoromethylphenolChloro60-75%Moderate

Illustrative yields are based on typical outcomes for Suzuki-Miyaura reactions and the established reactivity trend of aryl halides (I > Br > Cl). Actual yields may vary depending on specific reaction conditions, catalyst, ligand, and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below illustrates the expected comparative performance of 2-halo-5-trifluoromethylphenols in a cross-coupling reaction with morpholine. Similar to the Suzuki-Miyaura coupling, the reactivity is dictated by the nature of the halogen.

Aryl HalideHalogenIllustrative Yield (%)Relative Reactivity
2-Iodo-5-trifluoromethylphenolIodo88-96%Highest
This compound Bromo 80-90% High
2-Chloro-5-trifluoromethylphenolChloro55-70%Moderate

Illustrative yields are based on typical outcomes for Buchwald-Hartwig amination reactions and the established reactivity trend of aryl halides (I > Br > Cl). Actual yields may vary depending on specific reaction conditions, catalyst, ligand, and scale.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.

Suzuki-Miyaura Coupling Protocol

Reaction: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)phenol

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst (this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) solvent Solvent Addition (Dioxane/Water) reagents->solvent 1. reaction Reaction (Heat to 90°C) solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product purification->product 5.

Suzuki-Miyaura Coupling Experimental Workflow

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination Protocol

Reaction: Synthesis of 4-(2-hydroxy-4-(trifluoromethyl)phenyl)morpholine

Buchwald_Hartwig_Workflow reagents Reactants & Catalyst (this compound, Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃) solvent Solvent Addition (Toluene) reagents->solvent 1. reaction Reaction (Heat to 110°C) solvent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product purification->product 5.

Buchwald-Hartwig Amination Experimental Workflow

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Xantphos (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Signaling Pathways and Logical Relationships

The versatility of this compound as a building block stems from its ability to participate in a variety of synthetic transformations, enabling the construction of diverse molecular architectures. The following diagram illustrates the logical relationship of this building block leading to different classes of compounds through key cross-coupling reactions.

Building_Block_Versatility cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki Arylboronic Acid start->suzuki Pd Catalyst, Base buchwald Amine start->buchwald Pd Catalyst, Base, Ligand biaryl Biaryl Phenols suzuki->biaryl arylamine Arylamine Phenols buchwald->arylamine

Synthetic pathways from this compound.

A Comparative Analysis of Trifluoromethylated Phenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a phenol ring, imparts a unique combination of physicochemical and biological properties that can significantly enhance the therapeutic potential of a molecule. This guide provides a detailed comparison of trifluoromethylated phenols and their non-fluorinated counterparts, supported by experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Phenols

The introduction of a trifluoromethyl group profoundly alters the electronic and lipophilic character of a phenol. A comparison between 4-trifluoromethylphenol and its non-fluorinated analog, 4-methylphenol (p-cresol), illustrates these key differences.

Property4-(Trifluoromethyl)phenol4-Methylphenol (p-Cresol)Impact of Trifluoromethyl Group
pKa 8.6810.26Increased Acidity: The potent electron-withdrawing nature of the -CF3 group stabilizes the phenoxide anion, leading to a significant decrease in the pKa and making the compound more acidic. This can influence drug-receptor interactions and solubility.
logP 2.581.94Increased Lipophilicity: The -CF3 group is more lipophilic than a methyl group, resulting in a higher logP value. This can enhance membrane permeability and improve oral absorption and bioavailability.

Table 1: Comparative Physicochemical Properties of 4-(Trifluoromethyl)phenol and 4-Methylphenol.

Biological Activity: Enhancing Potency and Modulating Selectivity

The electronic and steric effects of the trifluoromethyl group can dramatically influence a compound's biological activity. A compelling example is the comparison between the selective COX-2 inhibitor Celecoxib, which contains a trifluoromethyl group, and its analog, TFM-C, where a second trifluoromethyl group replaces the sulfonamide moiety, leading to a significant reduction in COX-2 inhibition.

CompoundTargetIC50Biological Effect
Celecoxib COX-240 nM[1]Potent and selective inhibition of COX-2, leading to anti-inflammatory effects.
TFM-C COX-2~8200 nM (205-fold lower than Celecoxib)[2]Significantly reduced COX-2 inhibitory activity.
Celecoxib IL-1β, IL-6, TNF-α secretionInhibitionReduces the secretion of pro-inflammatory cytokines.[3][4][5]
TFM-C IL-1β, IL-6, TNF-α secretionInhibitionAlso inhibits the secretion of pro-inflammatory cytokines, in some cases more potently than celecoxib.[2][6]

Table 2: Comparative Biological Activity of Celecoxib and its Trifluoromethyl Analog, TFM-C.

This comparison highlights that the trifluoromethyl group is not just a simple bioisostere for a methyl group. Its introduction can fine-tune the biological activity, in this case, dramatically reducing the primary target engagement while retaining or even enhancing other biological effects like the modulation of cytokine secretion.[2][6]

Metabolic Stability: A Key Advantage

Experimental Protocols

To facilitate the direct comparison of novel trifluoromethylated phenols with their non-fluorinated analogs, detailed protocols for key in vitro assays are provided below.

Enzyme Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target enzyme (IC50).

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (trifluoromethylated and non-fluorinated phenols)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the enzyme and inhibitors for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Test compounds

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the diluted test compounds.

  • To determine non-specific binding, include tubes with the receptor, radioligand, and a high concentration of an unlabeled known ligand. For total binding, include tubes with only the receptor and radioligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[8]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][9]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1][11]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[10][11]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9][11]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the concentration that causes 50% inhibition of cell growth (IC50).

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The biological effects of trifluoromethylated phenols are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a representative signaling pathway that can be influenced by such compounds, a typical experimental workflow for their evaluation, and the logical progression of a structure-activity relationship (SAR) study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binds cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->cytokines Transcription

Caption: Canonical NF-κB signaling pathway.

G start Start: Compound Library in_vitro In Vitro Assays (Enzyme, Receptor, Cell) start->in_vitro adme In Vitro ADME (Metabolic Stability) in_vitro->adme hit_id Hit Identification adme->hit_id hit_id->start Inactive or Unstable lead_opt Lead Optimization (SAR) hit_id->lead_opt Active & Stable lead_opt->in_vitro in_vivo In Vivo Studies (Efficacy, PK/PD) lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate G cluster_0 Comparative Analysis parent Parent Compound (e.g., 4-Methylphenol) modification Chemical Modification (Trifluoromethylation) parent->modification analog Trifluoromethylated Analog (e.g., 4-Trifluoromethylphenol) modification->analog physchem Physicochemical Properties (pKa, logP) analog->physchem bioactivity Biological Activity (IC50, Ki) analog->bioactivity stability Metabolic Stability (t1/2) analog->stability sar Structure-Activity Relationship (SAR) physchem->sar bioactivity->sar stability->sar

References

Comparative Guide to Structure-Activity Relationships of 2-Bromo-5-trifluoromethylphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Bromo-5-trifluoromethylphenol analogs, focusing on their potential as therapeutic agents. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this area. The inclusion of a bromine atom and a trifluoromethyl group in the phenol scaffold offers a unique combination of properties, influencing the lipophilicity, metabolic stability, and target-binding affinity of these compounds.

Comparative Biological Activity

The biological activities of this compound analogs have been primarily investigated in the context of anticancer applications. The following table summarizes the in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Analogs

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference) -0.981.20.851.5

Data sourced from a comparative analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR analysis of the synthesized compounds reveals several key trends:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts the anticancer activity.

  • Halogen Substitution: The introduction of a halogen atom (Cl or F) at the R position (compounds 1c and 1d ) enhances the cytotoxic potency across all tested cell lines compared to the unsubstituted analog (1a ) and the methyl-substituted analog (1b ).

  • Fluorine vs. Chlorine: The fluorine-substituted analog (1d ) consistently demonstrates the lowest IC50 values, indicating it is the most potent among the tested derivatives.

The trifluoromethyl group is a key structural feature known to enhance metabolic stability and binding affinity of drug candidates.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further studies.

Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

The synthesis of the parent compound and its derivatives follows a general multi-step workflow.

General Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization 4-bromo-3-(trifluoromethyl)aniline 4-bromo-3-(trifluoromethyl)aniline 4-bromo-2-nitro-5-(trifluoromethyl)aniline 4-bromo-2-nitro-5-(trifluoromethyl)aniline 4-bromo-3-(trifluoromethyl)aniline->4-bromo-2-nitro-5-(trifluoromethyl)aniline HNO3, H2SO4, 0°C 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a) 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a) 4-bromo-2-nitro-5-(trifluoromethyl)aniline->2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a) Fe, EtOH, HCl, reflux Derivatives (1b-d) Derivatives (1b-d) 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a)->Derivatives (1b-d) Methyl iodide or Acid chlorides

Caption: General synthetic workflow for 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.

Step 1: Nitration To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

Step 2: Reduction 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).[1]

Step 3: Synthesis of Derivatives (1b-d) Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base. Derivatives 1c (-Cl) and 1d (-F) are synthesized through acylation of 1a with the corresponding acid chlorides, followed by reduction of the amide.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: Subsequently, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.

Potential Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Based on the structure of the studied derivatives, it is hypothesized that they may exert their anticancer effects by targeting key kinase pathways. Bromophenols have been reported to inactivate the PI3K/Akt pathway while activating the mitogen-activated protein kinase (MAPK) pathway.[2]

G 2-Bromo-5-trifluoromethylphenol_Analog 2-Bromo-5-trifluoromethylphenol_Analog PI3K PI3K 2-Bromo-5-trifluoromethylphenol_Analog->PI3K Inhibition MAPK_Pathway MAPK_Pathway 2-Bromo-5-trifluoromethylphenol_Analog->MAPK_Pathway Activation Akt Akt PI3K->Akt Activation Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_Pathway->Apoptosis Induces

Caption: Hypothesized signaling pathways modulated by this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs, particularly the 2-amino substituted derivatives, demonstrate their potential as anticancer agents. The presence and nature of substituents on the aromatic ring significantly influence their cytotoxic potency. Further investigation into the precise molecular targets and signaling pathways is warranted to optimize the therapeutic potential of this promising class of compounds. The provided experimental protocols offer a foundation for future research aimed at elucidating their mechanism of action and developing more potent and selective analogs.

References

Comparative Cytotoxicity of Brominated Trifluoromethylphenols: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of the in vitro cytotoxicity of a series of novel 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives. The inclusion of both bromine and a trifluoromethyl group on the phenol backbone is a key structural feature intended to modulate the compounds' biological activity. This analysis is based on the evaluation of these derivatives against a panel of human cancer cell lines, providing insights into their structure-activity relationships (SAR).

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives was determined against four human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50), the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.[1]

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
DoxorubicinN/A0.981.20.851.5

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR analysis of the synthesized compounds reveals several key trends[1]:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts the anticancer activity.

  • Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring influence the cytotoxic potency. Generally, the presence of a halogen at the R position increased the cytotoxic activity compared to the unsubstituted compound (1a). The fluorine-substituted derivative (1d) exhibited the lowest IC50 values across all tested cell lines, indicating the highest cytotoxic potency in this series.

Experimental Protocols

Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

A general synthetic route for the preparation of the title compounds is outlined below. This multi-step synthesis involves the introduction of the trifluoromethyl group, followed by nitration, reduction, and subsequent functionalization of the amino group.

Step 1: Nitration To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C.

Step 2: Reduction 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).[1]

Step 3: Synthesis of Derivatives (1b-d) Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base.[1] Further derivatization to obtain compounds 1c (-Cl) and 1d (-F) would involve subsequent halogenation reactions.

MTT Cytotoxicity Assay Protocol

The following is a generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 72 hours.

3. MTT Addition and Incubation:

  • Remove the medium.

  • Add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubate the cells for 1.5 hours at 37 °C.

4. Solubilization of Formazan:

  • Remove the MTT solution.

  • Add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Incubate at 37 °C for 15 minutes with shaking on an orbital shaker.

5. Absorbance Measurement:

  • Determine the absorbency on a microplate reader at a test wavelength of 492 nm.[2]

Visualizations

Apoptosis Signaling Pathways

A common mechanism of cytotoxicity for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge to activate executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel chemical compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Testing cluster_sar Analysis Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for cytotoxicity studies.

References

Comparative Efficacy of 2-Bromo-5-trifluoromethylphenol Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-bromo-5-trifluoromethylphenol derivatives reveals a versatile scaffold for the development of potent enzyme inhibitors targeting a range of diseases. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The unique chemical structure of this compound, featuring a bromine atom for potential further modification and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide synthesizes available data on the inhibitory activities of its derivatives against various enzyme classes, including those involved in cancer, neurodegenerative diseases, and metabolic disorders.

Quantitative Comparison of Inhibitory Activity

To facilitate a clear comparison of the efficacy of various this compound derivatives, the following table summarizes their inhibitory concentrations (IC50) against different enzyme targets and cancer cell lines. It is important to note that the core structures of the tested derivatives vary, highlighting the broad potential of this chemical class.

Derivative ClassTarget Enzyme/Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives MCF-7 (Breast Cancer)7.9 - 15.2Doxorubicin0.98
A549 (Lung Cancer)10.5 - 21.5Doxorubicin1.2
HeLa (Cervical Cancer)8.6 - 18.9Doxorubicin0.85
HepG2 (Liver Cancer)12.7 - 25.1Doxorubicin1.5
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues Acetylcholinesterase (AChE)18.2 - 196.6Rivastigmine-
Butyrylcholinesterase (BuChE)9.2 - 196.2Rivastigmine-

Key Signaling Pathways and Experimental Workflows

The inhibitory action of this compound derivatives can impact critical cellular signaling pathways. For instance, derivatives of the closely related 2-amino-4-bromo-5-(trifluoromethyl)phenol are hypothesized to exert their anticancer effects by targeting key kinases, such as p38 MAP kinase, within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cell growth, differentiation, and apoptosis.[1]

MAPK_Signaling_Pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek p38 p38 MAP Kinase raf->p38 erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response inhibitor 2-Amino-4-bromo-5- (trifluoromethyl)phenol Derivative inhibitor->p38

MAPK Signaling Pathway Inhibition.

A general workflow for the synthesis and subsequent biological evaluation of novel chemical entities like this compound derivatives is essential for systematic drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Material (e.g., 3-Trifluoromethylphenol) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) purification->screening cellular Cell-based Assays (e.g., MTT for Cytotoxicity) screening->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Compound Optimization sar->optimization preclinical Preclinical Studies optimization->preclinical

General Workflow for Drug Discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these enzyme inhibitors.

Synthesis of this compound

A general procedure for the synthesis of the parent compound involves the bromination of 3-trifluoromethylphenol.

  • Dissolution : 3-trifluoromethylphenol is dissolved in carbon disulfide.

  • Bromination : Bromine is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature for approximately 18 hours.

  • Work-up : The reaction solution is partitioned between dichloromethane and water. The organic phase is separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The residue is purified by silica gel column chromatography to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation : The IC50 values are calculated from the dose-response curves.[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is evaluated in vitro using the spectrophotometric Ellman's method.

  • Reaction Mixture : The assay is typically performed in a phosphate buffer (pH 8.0).

  • Enzyme and Inhibitor Incubation : The respective enzyme (AChE or BuChE) is pre-incubated with the test compound (the inhibitor).

  • Substrate Addition : The reaction is initiated by adding the substrate, acetylthiocholine for AChE or butyrylthiocholine for BuChE, along with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Detection : The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Inhibition Calculation : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined.[2]

References

A Comparative Guide to 2-Bromo-5-trifluoromethylphenol and 2-Chloro-5-trifluoromethylphenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available building blocks, halogenated phenols play a pivotal role as versatile intermediates. This guide provides an objective, data-supported comparison of two such key intermediates: 2-Bromo-5-trifluoromethylphenol and 2-Chloro-5-trifluoromethylphenol.

Physicochemical Properties and Synthesis

A fundamental comparison begins with the intrinsic properties and synthetic accessibility of these two compounds. The trifluoromethyl group in both molecules significantly influences their electronic properties and lipophilicity, making them valuable precursors for bioactive compounds.[1]

PropertyThis compound2-Chloro-5-trifluoromethylphenol
Molecular Formula C₇H₄BrF₃OC₇H₄ClF₃O
Molecular Weight 241.01 g/mol 196.55 g/mol
Appearance Light brown to yellow oil/low melting solidLight yellow oily liquid
Melting Point 22-23 °C[2]Not widely reported
Boiling Point 56.0-57.5 °C @ 3.5-4.0 Torr[2]87-88 °C @ 38 mmHg[3]
pKa (Predicted) 7.43 ± 0.10[2]Not widely reported

The synthesis of this compound from 3-trifluoromethylphenol via electrophilic bromination has been reported with a moderate yield. In a typical procedure, bromination of 3-trifluoromethylphenol yields a mixture of isomers, from which this compound can be isolated.

Experimental Protocol: Synthesis of this compound[2]

To a solution of 3-trifluoromethylphenol (1 equivalent) in dichloromethane, bromine (1 equivalent) in dichloromethane is added at 0°C. The reaction is allowed to warm to room temperature and stirred for 18 hours. Following an aqueous workup with sodium thiosulfate and brine, the organic layer is dried and concentrated. The desired product is then purified by silica gel chromatography. This process has been reported to yield the product in up to 53%.[2]

A corresponding straightforward, high-yield synthesis for 2-Chloro-5-trifluoromethylphenol from a readily available precursor is not as widely documented in readily accessible literature, which may impact its availability and cost for large-scale applications.

Performance in Key Synthetic Reactions: A Comparative Analysis

The primary distinction in the synthetic utility of these two compounds lies in the differing reactivity of the carbon-halogen bond. Generally, in cross-coupling reactions, the reactivity order is C-I > C-Br > C-Cl.[4] This difference is a crucial factor in catalyst selection, reaction conditions, and overall efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The enhanced reactivity of the C-Br bond in this compound typically allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analog.

To a degassed mixture of the aryl halide (1 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents) is added. The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC or GC-MS. After cooling and workup, the product is purified by chromatography.

dot

Suzuki_Coupling A Aryl Halide (Ar-X) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D G Transmetalation D->G E Arylboronic Acid (Ar'-B(OH)2) E->G F Base F->G H Ar-Pd(II)-Ar' Ln G->H I Reductive Elimination H->I I->B J Biaryl Product (Ar-Ar') I->J

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key parameter. This compound is expected to undergo Buchwald-Hartwig amination under more facile conditions than its chloro counterpart. The synthesis of various N-aryl morpholines via this reaction has been reported, often with high yields for aryl bromides.[5]

A mixture of the aryl halide (1 equivalent), an amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a base (e.g., NaOtBu, 1.4 equivalents) in an anhydrous solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored, and upon completion, the mixture is worked up and the product is purified. For aryl chlorides, higher catalyst loadings and more electron-rich ligands are often necessary to achieve efficient coupling.

Buchwald_Hartwig_Amination A Aryl Halide (Ar-X) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)-X Ln C->D G Amine Coordination D->G E Amine (R2NH) E->G F Base I Deprotonation F->I H [Ar-Pd(II)-X(R2NH)] Ln G->H H->I J Ar-Pd(II)-NR2 Ln I->J K Reductive Elimination J->K K->B L Aryl Amine (Ar-NR2) K->L

Caption: Reaction pathway for the Williamson ether synthesis.

Cost and Availability

A practical consideration for any synthetic chemist is the cost and availability of starting materials. A survey of supplier pricing indicates that this compound is generally more readily available and, in some cases, more affordable than 2-Chloro-5-trifluoromethylphenol. This is likely a reflection of the more established and higher-yielding synthetic routes to the bromo-analog.

Conclusion and Recommendations

The choice between this compound and 2-Chloro-5-trifluoromethylphenol in a synthetic sequence is a trade-off between reactivity and, potentially, cost and availability.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): this compound is the superior choice due to the higher reactivity of the C-Br bond. This translates to milder reaction conditions, potentially higher yields, and greater catalyst compatibility. The chloro-analog should only be considered if there is a significant cost benefit and the synthetic route can accommodate more forcing reaction conditions.

  • For nucleophilic substitution reactions at the phenolic oxygen (e.g., Williamson ether synthesis): The performance of both compounds is expected to be comparable. The decision should therefore be based on factors such as price, purity, and availability from suppliers.

References

In vitro evaluation of novel compounds from 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Cancer Research

This guide provides an objective in vitro evaluation of novel compounds derived from the 2-Bromo-5-trifluoromethylphenol scaffold, specifically focusing on a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives. The inclusion of a trifluoromethyl group is a key structural feature, known to enhance metabolic stability and binding affinity of drug candidates.[1] This analysis is based on the synthesis and biological evaluation of these derivatives against various cancer cell lines, offering insights into their structure-activity relationships (SAR).

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a synthesized series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), a measure of a drug's potency, were determined using the MTT assay. The results are summarized below, with Doxorubicin included as a standard reference compound.[1]

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Structure-Activity Relationship (SAR) Analysis: A preliminary SAR analysis of the synthesized compounds reveals that the nature of the substituent on the amino group influences the cytotoxic activity. The introduction of small electron-withdrawing groups, such as -Cl (1c) and -F (1d), resulted in lower IC50 values, indicating higher potency compared to the unsubstituted compound (1a) or the methyl-substituted derivative (1b).[1]

Experimental Protocols

General Synthetic Workflow for Derivatives

The synthesis of the 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives follows a multi-step process.[1]

  • Nitration: 4-bromo-3-(trifluoromethyl)aniline is treated with a mixture of nitric acid and sulfuric acid at 0°C to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

  • Reduction: The nitro-intermediate is then dissolved in ethanol and hydrochloric acid, followed by the addition of iron powder. The mixture is refluxed to reduce the nitro group, affording 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).[1]

  • Derivatization:

    • Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base.[1]

    • Derivatives 1c (-Cl) and 1d (-F) are synthesized through acylation of 1a with the corresponding acid chlorides, followed by reduction of the resulting amide.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 values.

Visualizations

G cluster_synthesis General Synthetic Workflow A 4-bromo-3-(trifluoromethyl)aniline B 4-bromo-2-nitro-5-(trifluoromethyl)aniline A->B Nitration (HNO3, H2SO4) C 2-Amino-4-bromo-5- (trifluoromethyl)phenol (1a) B->C Reduction (Fe, HCl) D Derivatives (1b-d) C->D Derivatization G cluster_workflow MTT Assay Workflow A Seed Cells (5x10³ cells/well) B 24h Incubation A->B C Add Test Compounds (0.1-100 µM) B->C D 48h Incubation C->D E Add MTT Solution D->E F 4h Incubation E->F G Measure Absorbance (Calculate IC50) F->G G cluster_pathway Proposed Signaling Pathway Ext_Signal External Stress/ Cytokine Signal p38 p38 MAP Kinase Ext_Signal->p38 Aminophenol Synthesized Aminophenol Derivatives Aminophenol->p38 Inhibition Apoptosis Apoptosis p38->Apoptosis

References

Benchmarking 2-Bromo-5-trifluoromethylphenol in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. 2-Bromo-5-trifluoromethylphenol is a versatile reagent utilized in various cross-coupling reactions to introduce the valuable 5-trifluoromethylphenol moiety into target structures. This guide provides a comparative analysis of its performance in key cross-coupling reactions, offering insights into optimal conditions and expected outcomes. While direct, side-by-side comparative studies for this specific substrate are not extensively documented in the literature, this guide synthesizes available data for structurally related compounds to provide a robust framework for its application.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the nature of the halogen, with the general trend being I > Br > Cl. Aryl bromides, such as this compound, offer a good balance of reactivity and stability, making them widely used substrates in organic synthesis.

Performance in Key Cross-Coupling Reactions

The utility of this compound is demonstrated across several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the cross-coupling reactions of this compound and a common alternative, 4-Bromo-2-fluorophenol. This data is compiled from general protocols and studies on similar substrates to provide a comparative benchmark.

Table 1: Suzuki-Miyaura Coupling of Bromophenols

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285-95 (estimated)
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane901680-90 (estimated)
34-Bromo-2-fluorophenolPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001288
44-Bromo-2-fluorophenol4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane901685

Table 2: Buchwald-Hartwig Amination of Bromophenols

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90 (estimated)
2This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102475-85 (estimated)
34-Bromo-2-fluorophenolMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
44-Bromo-2-fluorophenolAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102482

Table 3: Sonogashira Coupling of Bromophenols

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF65685-95 (estimated)
2This compound1-HeptynePd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NHDMF80880-90 (estimated)
34-Bromo-2-fluorophenolPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF65692
44-Bromo-2-fluorophenol1-HeptynePd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NHDMF80888

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask are added this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Degassed solvents (e.g., Toluene/EtOH/H₂O in a 4:1:1 ratio, 5 mL) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried, sealable reaction tube, this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) catalyst (e.g., CuI, 0.01 mmol, 1 mol%). The terminal alkyne (1.1 mmol, 1.1 equiv.) and a base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol, 2.0 equiv.) are then added. The reaction mixture is stirred at the indicated temperature for the specified time under an inert atmosphere. Upon completion, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualizations

The following diagrams illustrate the fundamental workflows and relationships discussed in this guide.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Boronic Acid Pd Catalyst Base Mixing Mix & Degas Reagents->Mixing Add Solvents Heating Heat & Stir Mixing->Heating Quenching Quench with Water Heating->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex L₂Pd(Ar)(Br) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR₂ AmineComplex [L₂Pd(Ar)(HNR₂)]⁺Br⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L₂Pd(Ar)(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Product Ar-NR₂ RedElim->Product Comparison_Alternatives Aryl_Bromide Aryl Bromide Selection Substrate1 This compound Aryl_Bromide->Substrate1 Substrate2 Alternative Bromophenols (e.g., 4-Bromo-2-fluorophenol) Aryl_Bromide->Substrate2 Reactivity Reactivity Profile Substrate1->Reactivity Cost Cost & Availability Substrate1->Cost Substrate2->Reactivity Substrate2->Cost Application Target Molecule Synthesis Reactivity->Application Cost->Application

Safety Operating Guide

Proper Disposal of 2-Bromo-5-trifluoromethylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Bromo-5-trifluoromethylphenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this halogenated organic compound responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as a corrosive liquid that can cause severe skin burns and eye damage. Additionally, it is harmful if swallowed, inhaled, or in contact with skin. Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance White to light brown low melting solid or liquid
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr[1]
Melting Point 22-23 °C[1]
Density 1.752 g/cm³[2]
Flash Point 86.3 °C[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the protocol for halogenated organic waste. Halogenated compounds are persistent in the environment and require specialized disposal methods.

1. Waste Segregation:

  • Crucial Step: Never mix halogenated waste with non-halogenated organic waste.[3] Improper mixing can lead to dangerous reactions and significantly increases disposal costs.

  • Establish a designated waste container specifically for halogenated organic compounds.

2. Waste Collection:

  • Use a chemically compatible and clearly labeled waste container. Polyethylene containers are generally suitable.

  • The container must have a secure, tight-fitting lid to prevent the escape of volatile vapors.

  • All additions of waste to the container must be performed within a chemical fume hood.

3. Labeling:

  • Label the waste container with "Hazardous Waste: Halogenated Organic Compounds" before adding any waste.

  • Maintain a detailed log of the contents, including the full chemical name ("this compound") and the approximate quantity added. Do not use abbreviations or chemical formulas.

  • Ensure the label is clearly visible and legible.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.

  • Ensure the container is stored in secondary containment to prevent spills.

5. Final Disposal:

  • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Under no circumstances should this compound or its waste be disposed of down the drain. This is strictly prohibited as it can harm aquatic life and damage wastewater treatment systems.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Identify Waste as This compound (Halogenated Organic) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Designated Halogenated Waste Container C->D E Label Container: 'Hazardous Waste: Halogenated Organic Compounds' D->E F Add Waste to Container & Log Contents E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Contact EHS or Licensed Waste Disposal Service for Pickup H->I J Professional Disposal (Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Bromo-5-trifluoromethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-trifluoromethylphenol. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a halogenated phenol that presents several potential hazards. Based on data for structurally similar compounds, it should be handled with care. The primary hazards are associated with its phenolic structure and halogenated nature.

Summary of Potential Hazards:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. Phenols are known to be rapidly absorbed through the skin.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause severe eye damage.[1][2][3]
Skin and Body Protection Fully buttoned laboratory coat, long pants, and closed-toe shoes. For significant splash potential, a chemically resistant apron (butyl rubber or neoprene) is recommended.[4]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves. Double gloving is recommended.Protects hands from direct contact and absorption.

Glove Selection:

Due to the lack of specific glove breakthrough data for this compound, a conservative approach based on recommendations for phenols and halogenated compounds is necessary.

Glove MaterialRecommendation
Nitrile Suitable for incidental contact (splash protection). Thicker nitrile gloves (e.g., 8 mil) are preferable.[2]
Neoprene Recommended for short-term work.[4]
Butyl Rubber Provides good resistance for handling concentrated solutions.[4]

Important: No glove material offers indefinite protection. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[5]

    • Assemble all necessary materials and equipment within the fume hood to minimize movement of the chemical.

    • Prepare a designated and properly labeled waste container for halogenated organic waste.[6][7]

  • Handling:

    • Conduct all weighing and dispensing of this compound inside the chemical fume hood.

    • Wear the appropriate PPE as outlined in the table above.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] After initial flushing, if available, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. [3] Rinse the mouth with water. Seek immediate medical attention.

Spill Management:

  • Small Spills (inside a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's emergency response team.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as a halogenated organic waste .

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Crucially, DO NOT mix halogenated waste with non-halogenated organic waste. [6][7]

    • Keep this waste stream separate from aqueous waste, acids, bases, and other incompatible chemicals.

  • Waste Collection:

    • Use a designated, clearly labeled, and leak-proof container for halogenated organic waste.

    • The container should be made of a compatible material (e.g., polyethylene or glass with a secondary container).

    • Keep the waste container closed except when adding waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Include the approximate concentration and volume.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the waste container is within a secondary containment system.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials:

  • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be disposed of as solid halogenated hazardous waste.

  • Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as halogenated hazardous waste.[6]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a generalized workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood check1 PPE Check prep_ppe->check1 prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_waste Prepare Labeled Waste Container prep_emergency->prep_waste handle_weigh Weigh/Dispense Chemical prep_waste->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction check2 Containment Check handle_weigh->check2 handle_seal Keep Containers Sealed handle_reaction->handle_seal post_decon Decontaminate Surfaces handle_seal->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe check3 Waste Segregation Check post_waste->check3 post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound with safety checkpoints.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.